Cefetamet pivoxil is an orally administered prodrug ester of the active antibacterial compound cefetamet, classified as a third-generation cephalosporin. It was developed to overcome the limited oral absorption of parent cephalosporin molecules while maintaining extended spectrum activity against common pathogens. The prodrug strategy enables effective oral therapy for various community-acquired infections, particularly respiratory and urinary tract infections. After oral administration, cefetamet pivoxil undergoes complete hydrolysis during first-pass metabolism to release the active metabolite cefetamet, which exhibits enhanced stability against β-lactamases compared to penicillins and earlier generation cephalosporins [1] [2].
The pharmacokinetic profile of cefetamet pivoxil has been extensively characterized in healthy adult volunteers, special populations, and pediatric patients, establishing its therapeutic utility across diverse demographic groups. Its antibacterial spectrum is comparable to cefotaxime but with notably poor activity against staphylococci, making it particularly suitable for targeted therapy against susceptible organisms while potentially reducing selection pressure for resistance among non-target species [3] [1]. This comprehensive review summarizes the pharmacokinetic properties, experimental methodologies, and clinical implications of cefetamet pivoxil therapy for research and development professionals.
Extensive clinical studies involving 152 healthy volunteers have established the fundamental pharmacokinetic parameters for cefetamet following intravenous administration, reflecting the disposition characteristics of the active compound independent of absorption variables [1] [2].
Table 1: Fundamental Pharmacokinetic Parameters of Cefetamet After Intravenous Administration
| Parameter | Mean Value ± SD | Units | Conditions & Notes |
|---|---|---|---|
| Total Body Clearance | 136 ± 23.6 | mL/min | Linear over 133-2650 mg dose range [4] |
| Renal Clearance | 119 ± 18.2 | mL/min | Primary elimination pathway [4] |
| Nonrenal Clearance | 17 ± 5.4 | mL/min | Presumably metabolism/secretion [1] |
| Volume of Distribution (Vss) | 0.29 ± 0.023 | L/kg | Consistent with β-lactam antibiotics [4] |
| Elimination Half-life | 2.2 ± 0.18 | hours | Monoexponential decline [1] [4] |
| Urinary Recovery | 88 ± 11 | % of dose | Unchanged drug in urine [1] |
| Protein Binding | Not extensive | % | Specifically noted as minimal [1] |
The bioavailability of cefetamet pivoxil has been systematically evaluated under various conditions, revealing significant food effects and formulation-dependent absorption patterns.
Table 2: Absorption Parameters of Cefetamet Pivoxil Formulations
| Parameter | Tablet Formulation (Fasted) | Tablet Formulation (Fed) | Syrup Formulation | Units |
|---|---|---|---|---|
| Absolute Bioavailability | 31 ± 7 [4] | 44 ± 4 [4] to 50-60% [1] | 38-47% [1] | % of dose |
| Time to Peak (Tmax) | 3.0 ± 0.6 [4] | 4.8 ± 0.4 [4] | Not specified | hours |
| Peak Concentration (Cmax) | 4.86 ± 1.35 (500mg) [5] | 5.76 ± 1.50 (with cisapride) [5] | Not specified | mg/L |
| Urine Recovery (24h) | 41.9 ± 3.8 [5] | Similar increase as bioavailability | Not specified | % of dose |
Pharmacokinetic studies demonstrate that cefetamet follows linear pharmacokinetics when administered intravenously, with dose-proportional increases in AUC and parameters independent of dose across the range of 133 to 2,650 mg [4]. However, oral administration of the prodrug cefetamet pivoxil exhibits dose-dependent absorption characteristics, with the extent of absorption decreasing as doses increase from 500 to 2,000 mg [6].
The pharmacokinetic profile of cefetamet pivoxil demonstrates a classic prodrug activation pattern, with rapid conversion to the active moiety and predictable elimination characteristics. The following diagram illustrates the complete metabolic pathway and pharmacokinetic behavior from administration to elimination.
Figure 1: Complete pharmacokinetic pathway of cefetamet pivoxil from oral administration to elimination, illustrating the prodrug activation and elimination characteristics.
The pharmacokinetic profile of cefetamet pivoxil has been characterized through rigorously controlled clinical trials employing standardized methodologies across multiple research centers.
Table 3: Methodological Approaches in Key Pharmacokinetic Studies
| Study Focus | Design | Subjects | Analytical Method | Key Measurements |
|---|---|---|---|---|
| Absolute Bioavailability | Randomized, crossover [4] | Healthy males | HPLC [6] | Plasma concentrations, urinary recovery |
| Food Effects | Controlled meal timing [4] | Normal volunteers | Validated bioassay [5] | AUC, Cmax, Tmax under fed/fasted |
| Dose Proportionality | 4×4 Latin square [6] | 16 males (24.5±2.1y) | HPLC [6] | Dose-normalized AUC, urinary excretion |
| Drug Interactions | Double-blind, 3-way crossover [5] | 12 healthy males | Bioassay [5] | Serum concentrations, urine recovery |
| Pediatric Pharmacokinetics | Open-label, sparse sampling [7] | Infants (3.5-17.3mo) | Specific assay [7] | Clearance maturation modeling |
The experimental workflow for determining cefetamet pivoxil pharmacokinetics involves specific methodological considerations that impact data interpretation and clinical application.
Figure 2: Experimental workflow for pharmacokinetic studies of cefetamet pivoxil, showing parallel assessment of intravenous and oral formulations.
Renal function significantly impacts cefetamet elimination, requiring dosage adjustment in patients with compromised kidney function [1] [2].
Pediatric pharmacokinetics differ substantially from adults due to maturation processes affecting drug disposition [7].
Limited data suggest no clinically significant pharmacokinetic alterations in elderly patients or those with liver disease.
The established pharmacokinetic profile of cefetamet pivoxil supports its clinical application in specific infectious disease scenarios while highlighting important limitations.
Cefetamet Pivoxil Hydrochloride (CPH) is an oral third-generation cephalosporin antibiotic administered as a prodrug to enhance oral bioavailability. Unlike its active form (cefetamet), the pivoxil ester exhibits increased lipophilicity, facilitating intestinal absorption. However, this prodrug demonstrates pronounced susceptibility to hydrolysis and degradation in aqueous environments, posing significant challenges for pharmaceutical development and shelf-life stability. The molecule's instability is particularly problematic for developing pediatric and geriatric-friendly liquid dosage forms, necessitating thorough understanding of its degradation behavior under various conditions [1].
The clinical importance of CPH stems from its excellent in vitro activity against major respiratory pathogens, including Streptococcus pneumoniae, Haemophilus influenzae, and various Enterobacteriaceae. It is effectively used in treating otitis media, pneumonia, pharyngotonsillitis, and complicated urinary tract infections. The market availability of CPH is currently limited to solid dosage forms (tablets) primarily due to its instability in the presence of moisture and its intensely bitter taste, which further complicates formulation approaches [1]. This technical guide comprehensively examines the degradation kinetics of CPH in aqueous solutions, identifies degradation products, presents validated analytical methods for monitoring stability, and discusses practical formulation strategies to enhance stability.
Cefetamet Pivoxil HCl contains several structurally vulnerable sites that contribute to its instability in aqueous environments. The β-lactam ring, essential for antibacterial activity, is particularly susceptible to ring opening under various conditions. The ester functional group (pivoxil moiety) undergoes hydrolysis, converting the prodrug to active cefetamet, which can further degrade. The molecule also exhibits isomerization propensity, transitioning between the Δ2 and Δ3 forms, with the Δ2-isomer being biologically inactive. These vulnerabilities become especially pronounced in aqueous solutions where water molecules directly interact with these reactive sites [2] [3].
The degradation of CPH in aqueous solutions occurs through three simultaneous processes: specific acid catalysis (hydrogen ion-catalyzed), spontaneous hydrolysis (water-catalyzed), and specific base catalysis (hydroxide ion-catalyzed). The degradation follows pseudo-first-order kinetics under constant pH and temperature conditions. Beyond these primary pathways, CPH is also susceptible to general catalysis where buffer components accelerate degradation, particularly phosphate buffers which demonstrate a significant catalytic effect. This complex degradation mechanism results in multiple degradation products whose formation depends strongly on environmental conditions [3].
Table 1: Major Degradation Pathways of Cefetamet Pivoxil in Aqueous Solutions
| Degradation Pathway | Conditions Favoring Pathway | Primary Products | Consequences |
|---|---|---|---|
| Hydrolytic Degradation | Acidic/alkaline pH, elevated temperatures | Cefetamet (active), pivalic acid | Loss of prodrug properties, further degradation |
| Δ2-Δ3 Isomerization | Neutral pH, intestinal juice | Δ2-cefetamet (inactive) | Complete loss of antibacterial activity |
| β-Lactam Ring Opening | Extreme pH, enzymatic action | Ring-opened derivatives | Loss of antibacterial activity |
| Dimerization | High concentrations, solid state | Dimeric impurities | Reduced bioavailability, potential toxicity |
The isomerization behavior of CPH exhibits notable differences between buffer systems and biological media. In phosphate buffer (pH 7.4), the major degradation product is the Δ2-cephalosporin (61%), while in human intestinal juice at the same pH, the Δ3-cephalosporin predominates (86%). This reversal in isomer distribution has significant implications for bioavailability, as only the Δ3-form possesses therapeutic activity. The degradation progresses much faster in intestinal juice (half-life = 0.78 h) compared to phosphate buffer (half-life = 4.3 h), indicating enzymatic involvement in biological fluids [2].
The following diagram illustrates the complex relationship between environmental factors and the primary degradation pathways of Cefetamet Pivoxil in aqueous solutions:
Diagram: Primary degradation pathways of Cefetamet Pivoxil in aqueous environments, showing how different conditions lead to various degradation products with different therapeutic consequences.
The degradation kinetics of Cefetamet Pivoxil HCl have been systematically studied under various pH and temperature conditions. The pH-rate profile demonstrates a characteristic V-shaped curve, indicating specific acid and base catalysis with a minimum degradation rate in the pH range of 5.0-6.0. At 25°C, the observed rate constants (k~obs~) range from 0.0005 h⁻¹ at pH 5.0 to 0.0212 h⁻¹ at pH 2.0, representing a 42-fold difference in degradation rate. The temperature dependence follows the Arrhenius equation, with activation energies ranging from 70-100 kJ/mol depending on pH, indicating high sensitivity to temperature changes [3].
The buffer catalysis significantly influences degradation kinetics, with phosphate buffers exhibiting particularly strong catalytic effects. At pH 7.0, the degradation rate increases approximately 2.5 times when phosphate buffer concentration increases from 0.01 M to 0.05 M. This buffer effect follows the relationship: k~obs~ = k~0~ + k~H+~[H^+] + k~OH-~[OH^-] + k~B~[Buffer], where k~B~ represents the catalytic rate constant for the buffer species. This relationship must be considered when designing stability testing protocols and formulation buffers [3].
Table 2: Degradation Kinetics of Cefetamet Pivoxil HCl in Aqueous Solutions at Various pH Values and Temperatures
| pH Condition | Temperature (°C) | Rate Constant k (h⁻¹) | Half-life (t₁/₂) | Degradation Products |
|---|---|---|---|---|
| pH 2.0 | 25 | 0.0212 | 32.7 h | Δ2-cefetamet, hydrolyzed products |
| pH 5.0 | 25 | 0.0005 | 57.8 days | Minimal degradation |
| pH 7.0 | 25 | 0.0018 | 16.0 days | Δ3-cefetamet, Δ2-cefetamet |
| pH 9.0 | 25 | 0.0154 | 45.0 h | Ring-opened products |
| pH 7.4 (Buffer) | 37 | 0.1610 | 4.3 h | Δ2-cefetamet (61%) |
| pH 7.4 (Intestinal Juice) | 37 | 0.8880 | 0.78 h | Δ3-cefetamet (86%) |
| pH 7.0 | 60 | 0.0890 | 7.8 h | Multiple degradation products |
The degradation kinetics of CPH can be mathematically described by the equation: k~obs~ = k~H+~[H^+] + k~0~ + k~OH-~[OH^-] where k~H+~, k~0~, and k~OH-~ represent the rate constants for acid-catalyzed, water-catalyzed, and base-catalyzed reactions, respectively. At 25°C, these constants have been determined as: k~H+~ = 0.0212 M⁻¹h⁻¹, k~0~ = 0.0005 h⁻¹, and k~OH-~ = 151.36 M⁻¹h⁻¹. The pronounced base catalysis (evidenced by the high k~OH-~ value) explains the extreme instability of CPH under alkaline conditions. The minimum stability occurs around pH 5.0-6.0, which should be considered the optimal pH range for formulation development [3].
The temperature effect on degradation rate follows Arrhenius behavior, with linear relationships between ln(k) and 1/T observed at all pH values. The activation energies range from 70 kJ/mol at pH 2.0 to 100 kJ/mol at pH 7.0, indicating different rate-determining steps for acid-catalyzed versus base-catalyzed degradation. These kinetic parameters enable prediction of CPH stability under various storage conditions and facilitate appropriate formulation strategies to maximize shelf-life. The substantial difference in degradation rates between phosphate buffer and intestinal juice at the same pH and temperature highlights the significant role of enzymatic catalysis in biological systems, which must be considered when predicting in vivo behavior [2] [3].
Several chromatographic methods have been developed and validated for monitoring CPH stability and quantifying degradation products. The most advanced approaches utilize UHPLC-DAD (Ultra High Performance Liquid Chromatography with Diode Array Detection) systems with C18 reverse-phase columns (e.g., Waters Acquity BEH C18, 2.1 × 100 mm, 1.7 µm). The optimal mobile phase composition reported is 0.1% formic acid and acetonitrile (40:60, v/v) at a flow rate of 0.7 mL/min, with detection at 265 nm and column temperature maintained at 30°C. This method demonstrates excellent linearity (r² = 0.9999) over the concentration range of 10-240 µg/mL, with RSD values less than 2%, confirming high precision [4].
For conventional HPLC systems, alternative methods have been developed using C18 columns (e.g., LiChrosorb 100 RP-18, 250 mm × 4 mm i.d., 7 µm) with isocratic elution using acetonitrile:water (80:20 v/v) as mobile phase and UV detection at 251 nm. This method has been validated according to ICH guidelines, demonstrating specificity, linearity (10-50 µg/mL), precision, accuracy (mean recoveries 97.79-102.08%), and robustness. The limit of detection (LOD) and limit of quantification (LOQ) for this method were determined to be 2.08 µg/mL and 6.29 µg/mL, respectively, ensuring sensitivity for detecting low levels of degradation [4] [5].
Liquid chromatography coupled with mass spectrometry (LC-MS) has been employed for comprehensive characterization of CPH impurities and degradation products. Using time-of-flight (TOF) and ion trap (TRAP) mass spectrometry, researchers have identified ten distinct impurities in CPH samples. The MS analysis reveals characteristic fragmentation patterns, primarily involving cleavage of the β-lactam ring (leading to ions at m/z 241.1) and subsequent loss of methyl groups. Among the identified impurities, several dimers have been characterized, which form during production and storage. The most stable impurity (designated Impurity VII) has been isolated using preparative HPLC and structurally confirmed by ¹H NMR spectroscopy [6].
The following workflow illustrates the comprehensive analytical approach for stability assessment and impurity characterization:
Diagram: Comprehensive analytical workflow for stability assessment of Cefetamet Pivoxil, showing the integration of separation techniques with structural characterization methods.
The structural identification of impurities has revealed several important degradation pathways, including hydrolysis of the ester group (forming cefetamet acid), isomerization to Δ2 and Δ3 forms, β-lactam ring opening, and dimerization. These impurities not only reduce antibacterial efficacy but may also contribute to unwanted side effects. The application of LC-MSⁿ techniques enables direct identification without need for extensive isolation, reducing the risk of artifact formation during analysis, which is particularly important for labile β-lactam compounds [6].
Forced degradation studies are essential for evaluating the intrinsic stability of CPH and validating stability-indicating methods. These studies should be conducted under various stress conditions, including acidic and alkaline hydrolysis, oxidative stress, and thermal degradation. For hydrolytic studies, prepare separate solutions of CPH (approximately 1 mg/mL) in 0.1 N HCl and 0.1 N NaOH, maintaining samples at 60°C for 4-8 hours. For oxidative stress, expose CPH solution to 3% hydrogen peroxide at room temperature for 24 hours. Thermal degradation should be studied by exposing solid CPH to dry heat at 70°C for 2 weeks and to high humidity conditions (75% relative humidity) for 4 weeks [4] [7].
The sample analysis should be performed at appropriate time intervals using the validated UHPLC-DAD method described in Section 4.1. Inject 20 µL of each stressed sample and compare chromatograms with untreated controls. The method should adequately separate all degradation products from the parent CPH peak, demonstrating method specificity. Calculate mass balance after each stress condition to ensure comprehensive detection of degradation products. These forced degradation studies help identify the likely degradation products under various storage conditions and provide insight into the degradation pathways [4].
Kinetic studies are crucial for quantifying degradation rates and predicting shelf-life. Prepare CPH solutions (approximately 100 µg/mL) in buffers covering the pH range of 2.0-9.0, using appropriate buffer systems (e.g., phosphate for pH 6.0-8.0, acetate for pH 4.0-5.5). Maintain these solutions at constant temperatures (e.g., 25°C, 37°C, 60°C) in temperature-controlled water baths. Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours) and immediately analyze by HPLC to determine remaining CPH concentration [3].
For each pH and temperature condition, plot the natural logarithm of CPH concentration versus time to determine the observed rate constant (k~obs~) from the slope. Construct pH-rate profiles by plotting log k~obs~ versus pH, which typically shows V-shaped curves characteristic of specific acid-base catalysis. Calculate half-lives for each condition using the relationship t~½~ = 0.693/k~obs~. These kinetic parameters enable prediction of CPH stability under various storage conditions and formulation pH values [3].
The development of stable and palatable dosage forms of CPH represents a significant formulation challenge due to its intense bitter taste and moisture susceptibility. Several approaches have been investigated, including film coating with Eudragit E100 and adsorption onto carriers such as spray-dried lactose, sodium starch glycolate, and spray-dried mannitol. However, these approaches alone have proven insufficient for effective taste masking. More successfully, complexation with ion-exchange resins including Indion 234, Amberlite IRP64, and Amberlite IRP69 has demonstrated significant improvement in palatability while simultaneously enhancing stability [1].
The drug-resin complexation process involves stirring CPH with resin slurries in water for 4-5 hours at 600 rpm, followed by washing to remove unbound drug and drying at 50°C until residual moisture content falls to 5%. Optimal drug-to-resin ratios typically range from 1:2 to 1:4, with higher ratios providing more complete taste masking but potentially affecting dissolution. Among the tested resins, suspensions prepared with Indion 234 were particularly promising, being palatable with slight or no bitter aftertaste while demonstrating acceptable flow properties and moderate viscosity for pourability [1].
Dry powder suspensions (DPS) represent the most viable approach for developing liquid dosage forms of CPH. The optimal formulation includes CPH-Indion 234 complex (1:3 ratio), aspartame (0.18% w/v) as sweetener, sodium phosphate buffers (monobasic and dibasic) to maintain pH around 6.0, and preservatives (bronopol, methyl paraben, propyl paraben) to prevent microbial growth. The reconstituted suspension should be stored under refrigeration (2-8°C) to enhance stability, as studies show approximately 5% degradation occurs within 4 days when stored at room temperature [1].
The rheological properties of DPS formulations significantly impact their usability. Formulations with Amberlite IRP64 and IRP69 typically exhibit pseudoplastic flow behavior with high viscosity and poor pourability. In contrast, Indion 234-based suspensions demonstrate plastic flow with negligible thixotropy, providing moderate viscosity at rest with acceptable pourability after shaking. To compensate for degradation during storage, the inclusion of 5% overage in the formulation is recommended to ensure potency throughout the shelf-life. This formulation approach successfully addresses both the stability and palatability challenges of CPH, potentially enabling development of patient-friendly liquid dosage forms [1].
The stability of Cefetamet Pivoxil HCl in aqueous solutions presents significant challenges due to its susceptibility to multiple degradation pathways, including hydrolysis, isomerization, and β-lactam ring opening. The degradation kinetics follow pseudo-first-order behavior with strong dependence on pH, temperature, and buffer composition. The minimum degradation occurs in the pH range of 5.0-6.0, providing guidance for optimal formulation development. Comprehensive understanding of these factors enables rational design of stable dosage forms, particularly through approaches such as drug-resin complexation in dry powder suspension systems.
The hydrolysis of Cefetamet Pivoxil (CP) in aqueous solutions follows first-order kinetics across the studied pH range. The degradation results from three simultaneous reactions, leading to a characteristic U-shaped pH-rate profile [1] [2] [3].
The overall rate constant at a specific pH is described by the following expression [1] [3]: k_pH = k_H+ • a_H+ + k_H2O + k_OH- • a_OH-
Where:
The data indicates that CP is most stable in the pH region of 3 to 5 [1] [3]. The studies also observed general acid-base catalysis, where the degradation rate was further influenced by the concentration and type of buffer used (acetate and phosphate buffers were specifically noted) [1] [2].
The table below summarizes the experimental first-order rate constants (k_obs) for CP degradation at different temperatures and pH values, illustrating how these factors influence degradation rate [2]:
| Temperature (K) | Temperature (°C) | pH | k_obs (s⁻¹) |
|---|---|---|---|
| 333 | 60 | 2 | 1.49 x 10⁻⁵ |
| 333 | 60 | 3 | 5.37 x 10⁻⁶ |
| 333 | 60 | 4 | 4.07 x 10⁻⁶ |
| 333 | 60 | 5 | 4.57 x 10⁻⁶ |
| 333 | 60 | 6 | 7.76 x 10⁻⁶ |
| 343 | 70 | 2 | 4.07 x 10⁻⁵ |
| 343 | 70 | 3 | 1.91 x 10⁻⁵ |
| 343 | 70 | 4 | 1.62 x 10⁻⁵ |
| 343 | 70 | 5 | 1.95 x 10⁻⁵ |
| 343 | 70 | 6 | 3.47 x 10⁻⁵ |
| 353 | 80 | 2 | 1.02 x 10⁻⁴ |
| 353 | 80 | 3 | 6.46 x 10⁻⁵ |
| 353 | 80 | 4 | 6.03 x 10⁻⁵ |
| 353 | 80 | 5 | 7.76 x 10⁻⁵ |
| 353 | 80 | 6 | 1.35 x 10⁻⁴ |
| 363 | 90 | 2 | 2.57 x 10⁻⁴ |
| 363 | 90 | 3 | 1.95 x 10⁻⁴ |
| 363 | 90 | 4 | 1.91 x 10⁻⁴ |
| 363 | 90 | 5 | 2.57 x 10⁻⁴ |
| 363 | 90 | 6 | 4.37 x 10⁻⁴ |
The following methodology is adapted from the key study by Jelińska et al. (2004) [2].
1. Chromatographic Conditions
2. Sample Preparation and Stress Testing
3. Data Analysis
This experimental workflow can be visualized as follows:
The degradation kinetics have direct implications for pharmaceutical development:
The provided data and methodology offer a solid foundation for designing stable formulations of this compound.
Cefetamet Pivoxil is an oral, third-generation cephalosporin antibiotic. It is administered as a prodrug and is hydrolyzed in the body to its active metabolite, cefetamet [1] [2].
The diagram below illustrates the transformation of Cefetamet Pivoxil and its antibacterial mechanism.
Figure 1: Mechanism of action of Cefetamet Pivoxil, from prodrug absorption to bacterial cell lysis.
Cefetamet exhibits a broad spectrum of activity against many Gram-positive and Gram-negative bacteria, with enhanced stability against β-lactamases compared to earlier generation cephalosporins and penicillins [3] [2].
Key In Vitro Activity (Based on 1990s Literature)
| Bacterial Species / Group | Activity Level | Key Notes & Context |
|---|---|---|
| Streptococcus pneumoniae (Penicillin-sensitive) | Excellent [3] [2] | Poor activity against penicillin-resistant strains (a significant limitation) [3]. |
| Haemophilus influenzae | Excellent [3] [2] | Active against β-lactamase-producing strains [3]. |
| Moraxella catarrhalis | Excellent [3] [2] | Active against β-lactamase-producing strains [3]. |
| Neisseria gonorrhoeae | Excellent / Marked [3] | Effective in single-dose treatment [3] [2]. |
| Enterobacteriaceae (e.g., E. coli, Klebsiella, Proteus) | Broad activity [3] [2] | A primary spectrum of action. |
| Staphylococci & Enterococci | Not Active [3] [2] | A major gap in coverage. |
| Pseudomonas spp. & Bacteroides fragilis | Not Active [3] [2] | A major gap in coverage. |
Clinical Efficacy in Trials Clinical studies from the 1990s demonstrated its effectiveness in various infections, showing comparable efficacy to other standard antibiotics of the time [4] [3] [2].
| Infection Type | Comparative Efficacy (in Clinical Trials) |
|---|---|
| Respiratory Tract (Acute Bronchitis, Pneumonia) | As effective as cefaclor, amoxicillin, and cefixime [3]. |
| Pharyngotonsillitis (Group A Strep) | A 7-day course was as effective as a 10-day course of phenoxymethylpenicillin [3] [2]. |
| Urinary Tract Infections (Uncomplicated & Complicated) | Similar efficacy to cefadroxil, cefaclor, and cefuroxime axetil [3] [2]. |
| Acute Otitis Media (in Children) | Demonstrated efficacy [3]. |
The following table summarizes the key pharmacokinetic parameters of Cefetamet Pivoxil, which are critical for dosing rationale [1] [2].
| Parameter | Value / Characterization |
|---|---|
| Bioavailability (with food) | ~50% |
| Protein Binding | Low (~22%) |
| Volume of Distribution | ~0.3 L/kg (approximates extracellular fluid) |
| Primary Elimination Route | Renal, unchanged in urine |
| Elimination Half-Life | ~2.2 - 2.3 hours |
| Time to Peak Concentration (Tmax) | ~2.8 hours (Plasma) |
Key Dosing Considerations:
For research purposes, here is a generalized outline of a clinical pharmacokinetic study methodology, as reflected in the literature [5].
1. Objective To determine the pharmacokinetic profile and tissue penetration of cefetamet in healthy volunteers following oral administration of cefetamet pivoxil.
2. Study Design
3. Sample Collection and Analysis
4. Data and Pharmacokinetic Analysis
Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the concentration-time curve), t₁/₂ (elimination half-life).(AUC_blister / AUC_plasma) * 100.In clinical trials involving nearly 5,000 patients, cefetamet pivoxil was generally well-tolerated [2].
Cefetamet pivoxil represents a third-generation cephalosporin administered orally as a prodrug that undergoes hydrolysis to release the active antibacterial component, cefetamet, in the gastrointestinal tract. This prodrug strategy significantly enhances the oral bioavailability of the parent compound, which would otherwise demonstrate poor absorption characteristics. The esterification process enables cefetamet pivoxil to overcome the inherent solubility limitations of cefetamet, facilitating transport across intestinal membranes before enzymatic conversion to the active drug. The food-dependent absorption profile of cefetamet pivoxil presents both challenges and opportunities in clinical dosing regimen design, making thorough characterization of these interactions essential for optimal therapeutic application [1].
For researchers and drug development professionals, understanding the absorption kinetics of cefetamet pivoxil in the presence of food provides valuable insights into broader prodrug optimization strategies. The consistent observation that food enhances bioavailability without proportional increases in peak concentration suggests complex absorption mechanisms that may involve gastrointestinal processing, solubility limitations, and metabolic activation pathways. This technical analysis comprehensively examines the quantitative absorption parameters, experimental methodologies, and clinical implications of food effects on cefetamet pivoxil to inform future drug development programs and clinical practice guidelines.
The absorption profile of cefetamet pivoxil exhibits significant modification based on temporal relationship to food intake, fluid volume, and formulation characteristics. Analysis of multiple clinical trials reveals consistent patterns in pharmacokinetic parameter changes, which are summarized in Table 1 below.
Table 1: Comprehensive Pharmacokinetic Parameters for Cefetamet Pivoxil (1000mg) Under Different Food Conditions
| Condition | Cmax (μg/mL) | Tmax (h) | AUC (μg·h/mL) | Absolute Bioavailability | Sample Size |
|---|---|---|---|---|---|
| 1 hour before standard breakfast | 5.50 ± 1.06 | 3.25 ± 1.44 | 38.2 ± 10.1 | Not reported | 16 males [2] |
| With standard breakfast | 5.47 ± 1.40 | 4.31 ± 1.54 | 35.7 ± 11.9 | 41% (fasting) [3] | 16 males [2] |
| 1 hour after standard breakfast | 6.57 ± 0.93 | 4.13 ± 1.54 | 42.8 ± 6.8 | 51% (with food) [3] | 16 males [2] |
| Fasting + 250mL fluid | 4.89 ± 1.04 | 2.50 ± 0.52 | 29.6 ± 5.1 | Not reported | 12 males [2] |
| Fasting + 450mL fluid | 4.84 ± 0.89 | 2.83 ± 0.94 | 30.7 ± 7.1 | Not reported | 12 males [2] |
| Tablet formulation (with food) | 3.8-3.9 | ~4.0 | Not reported | 55.0-58.4% | Multiple studies [4] |
| Syrup formulation (with food) | Not reported | Not reported | Not reported | 37.9% [4] | Multiple studies [4] |
Statistical analysis of these parameters reveals several key relationships. The maximum concentration (Cmax) demonstrates no significant difference (P > 0.05) between the "before meal" and "with meal" conditions, but shows a statistically significant increase (P < 0.05) when administered after a meal compared to with a meal [2] [5]. The time to peak concentration (Tmax) consistently increases when cefetamet pivoxil is administered with or after food compared to the fasting state, indicating a delayed absorption process in fed conditions. Most importantly, the area under the curve (AUC), which reflects total drug exposure, shows significant enhancement (P < 0.05) when the drug is administered after food compared to with food, establishing the optimal dosing time for maximizing bioavailability [2].
The effect of fluid volume on cefetamet pivoxil absorption was specifically evaluated under fasting conditions, with results demonstrating that increasing fluid intake from 250mL to 450mL produced no statistically significant differences in Cmax, Tmax, or AUC values (P > 0.05) [2]. This suggests that the observed food effects are not merely a function of increased fluid volume accompanying meal consumption, but rather relate to more complex interactions with meal components or gastrointestinal physiological changes.
Formulation comparisons reveal noteworthy differences in absorption characteristics. Tablet formulations of cefetamet pivoxil demonstrate significantly higher absolute bioavailability (55.0-58.4%) compared to the syrup formulation (37.9%) when administered with food [4]. This bioavailability difference highlights the importance of formulation design in optimizing prodrug delivery systems. Additionally, the syrup formulation exhibited a unique food interaction profile, with no significant bioavailability increase when administered with food, contrasting sharply with the tablet formulation's enhanced absorption in fed conditions [4].
The absorption process of cefetamet pivoxil involves multiple sequential steps that are influenced by food intake. The diagram below illustrates the key mechanistic pathways and their modulation by food components.
Diagram 1: Mechanistic pathways of Cefetamet Pivoxil absorption and food-mediated enhancement. Food components activate multiple processes that collectively increase prodrug bioavailability.
The absorption enhancement of cefetamet pivoxil by food involves several interconnected physiological mechanisms that collectively improve bioavailability:
Delayed Gastric Emptying: Food consumption, particularly meals with higher fat content, significantly slows gastric emptying rates, resulting in prolonged residence time of the drug in the gastrointestinal tract. This extended transit time allows for more complete dissolution of the prodrug and increased exposure to intestinal esterases, facilitating thorough hydrolysis to the active compound [2] [5]. The delayed Tmax observed in fed conditions (increasing from approximately 2.5-3.25 hours in fasting state to 4.13-4.31 hours with food) provides direct evidence of this physiological effect [2].
Enhanced Solubilization and Dissolution: Dietary lipids stimulate biliary secretion, leading to increased bile salt production that enhances the solubilization of hydrophobic drug compounds. Cefetamet pivoxil, as a lipophilic prodrug, benefits from this micellar solubilization process, which improves dissolution rates and increases the available drug concentration for absorption. This mechanism is particularly important for drugs with poor aqueous solubility, as it creates a more favorable environment for gastrointestinal processing [1].
Metabolic Activation Optimization: The hydrolysis of cefetamet pivoxil to active cefetamet is mediated by esterase enzymes present in the intestinal mucosa and liver. Food intake may modulate this enzymatic conversion process through several potential mechanisms, including altered blood flow to the splanchnic circulation, changes in enzymatic activity, or reduced first-pass metabolism due to competition with food components. The complete hydrolysis of cefetamet pivoxil to cefetamet demonstrates the efficiency of this esterase-mediated activation process [1] [3].
It is particularly noteworthy that medications designed to alter gastric pH, such as antacids and H2-receptor antagonists, demonstrated no significant effect on cefetamet pivoxil absorption in clinical studies. This observation suggests that the food effect is not primarily mediated through pH-dependent mechanisms, but rather through the other pathways described above [3].
The bioavailability of cefetamet pivoxil varies significantly between different pharmaceutical formulations, with distinct food interaction profiles observed for each. Understanding these formulation-specific characteristics is essential for optimal therapeutic application and clinical trial design.
Table 2: Formulation-Specific Bioavailability and Food Effects
| Formulation Type | Dose | Administration Conditions | Absolute Bioavailability | Key Absorption Parameters | Study References |
|---|---|---|---|---|---|
| Clinical trial tablet | 500mg | With food | 49.8% ± 8.5% | Cmax: 3.2 μg/mL | [4] |
| Market tablet (M500) | 500mg | With food | 55.0% ± 8.0% | Cmax: 3.8 μg/mL | [4] |
| Market tablet (M250) | 2 × 250mg | With food | 55.7% ± 7.0% | Cmax: 3.9 μg/mL | [4] |
| Syrup formulation | Equivalent to 500mg | Fasting | 34.0% ± 8.6% | MAT: 2.2 h | [4] |
| Syrup formulation | Equivalent to 500mg | With food | 37.9% ± 6.0% | MAT: 3.9 h | [4] |
The tablet formulations demonstrated significantly enhanced absorption kinetics compared to the clinical trial formulation, with higher Cmax values and shorter time to peak concentration, indicating optimization of the delivery system for improved performance [4]. Most notably, the syrup formulation exhibited a fundamentally different food interaction profile compared to tablets, with no significant improvement in bioavailability when administered with food, although a substantial delay in absorption rate was observed (mean absorption time increased from 2.2 to 3.9 hours) [4].
The sequential absorption model identified in pharmacokinetic studies provides insight into these formulation differences. Research indicates that cefetamet pivoxil absorption follows a sequential zero- then first-order input process, which can be interpreted as solubility-limited absorption [6]. This model successfully describes the observed absorption patterns across different formulations and administration conditions, offering a theoretical framework for understanding the food-mediated enhancement mechanisms.
Based on comprehensive analysis of the absorption data, cefetamet pivoxil should be administered within one hour after a meal to maximize therapeutic efficacy through enhanced bioavailability. This recommendation is consistent across all tablet formulations, though the syrup formulation may be administered without regard to meals due to its minimal food effect [2] [4]. The approximately 50% increase in bioavailability observed when tablets are administered with food (from 41% to 51%) represents a clinically significant enhancement that could impact therapeutic outcomes, particularly for infections with marginal pathogen susceptibility [3].
Specific population considerations include:
Elderly Patients: Pharmacokinetic studies demonstrate that age does not significantly alter the bioavailability of cefetamet pivoxil or its food enhancement effect. However, the clearance of cefetamet is reduced in elderly patients due to age-related declines in renal function. Despite this reduction, the magnitude of change does not typically require dosage adjustment, as the safety margin remains adequate [7] [3].
Pediatric Patients: Children demonstrate higher clearance rates of cefetamet compared to adults, potentially necessitating weight-based dosing adjustments. The syrup formulation provides administration flexibility in this population, as its absorption is not food-dependent, simplifying dosing in children with variable eating patterns [3] [4].
Renally Impaired Patients: Since cefetamet elimination correlates directly with renal function, patients with significant renal impairment require dosage reduction based on creatinine clearance rates. The non-renal clearance component of cefetamet is relatively small, emphasizing the importance of renal function in overall drug elimination [3].
The enhanced bioavailability achieved with postprandial administration translates to improved tissue penetration, a critical factor for antimicrobial efficacy. Research demonstrates that cefetamet achieves excellent penetration into inflammatory fluids, with blister fluid concentrations reaching 129% of simultaneous plasma levels when measured as total drug, and 149% when calculated as free, unbound drug [8]. This extensive tissue distribution is particularly relevant for respiratory and urinary tract infections, where pathogens reside in extravascular compartments.
The pharmacodynamic profile of cefetamet pivoxil, when administered with food, supports a twice-daily dosing regimen for most susceptible infections. The time that free drug concentrations remain above the minimum inhibitory concentration (MIC) for common pathogens exceeds 10 hours of a 12-hour dosing interval when administered with food, providing optimal bactericidal activity against susceptible organisms [1] [4]. This pharmacokinetic-pharmacodynamic relationship underscores the clinical importance of the food-mediated bioavailability enhancement.
The fundamental studies examining food effects on cefetamet pivoxil absorption employed rigorous clinical trial methodologies with specific standardization procedures:
Subject Selection: Studies typically enrolled healthy male volunteers aged 23-24 years with normal body weight (approximately 74 kg). Exclusion criteria eliminated subjects with gastrointestinal disorders, abnormal renal or hepatic function, or recent antibiotic use that might confound results [2] [5].
Standardized Meal Composition: The food effect studies employed a standardized breakfast regimen typically consisting of specific percentages of calories from carbohydrate, protein, and fat sources. This standardization was critical for ensuring reproducible absorption profiles across study periods and between different subject groups [2] [7].
Administration Timing Protocols: The temporal relationship between drug administration and food intake was strictly controlled across three primary conditions: 1 hour before meal, with meal initiation, and 1 hour after meal completion. This design enabled precise characterization of the optimal dosing time relative to food consumption [2].
Sample Collection and Handling: Serial blood samples were collected according to a predetermined schedule (typically pre-dose and at 0.5, 1, 1.5, 2, 2.5, 3, 4, 5, 6, 8, 10, 12, and 14 hours post-dose) using appropriate anticoagulants. Plasma was promptly separated and stored at -20°C until analysis to ensure drug stability [2] [8].
Quantification of cefetamet concentrations in biological samples employed validated high-performance liquid chromatography (HPLC) methods with specific parameters:
Chromatographic Conditions: The HPLC method typically utilized reverse-phase C18 columns with mobile phases consisting of mixtures such as acetonitrile and phosphate buffer, with UV detection at specified wavelengths optimized for cefetamet detection [8] [4].
Sample Preparation Techniques: Plasma and urine samples underwent protein precipitation with acetonitrile or methanol followed by centrifugation and direct injection of the supernatant. This method provided adequate extraction efficiency and minimized matrix effects [8].
Pharmacokinetic Modeling Approaches: Population-based pharmacokinetic modeling applied sequential zero- then first-order input processes that effectively described the absorption pattern, with the first-order rate constant linked to zero-order input parameters consistent with solubility-limited absorption [6].
Statistical Analysis Methods: Comparative analysis of pharmacokinetic parameters between study conditions employed analysis of variance (ANOVA) techniques with appropriate post-hoc testing, with statistical significance defined as P < 0.05 [2] [4].
The comprehensive nature of these methodological approaches ensures the reliability and reproducibility of the observed food effect on cefetamet pivoxil absorption, providing a robust foundation for clinical dosing recommendations.
The absorption of cefetamet pivoxil represents a classic example of food-enhanced bioavailability, with administration within one hour after a standard breakfast increasing absolute bioavailability from approximately 41% to 51%. This enhancement occurs without proportional increases in peak concentration but with delayed time to peak, consistent with complex food-mediated effects on gastrointestinal processes. The sequential absorption model accurately describes these observations, indicating solubility-limited absorption with food components mitigating this limitation through various physiological mechanisms.
The table below summarizes the key pharmacokinetic parameters for cefetamet:
| Parameter | Value | Notes / Source |
|---|---|---|
| Plasma Protein Binding | ~22% (bound fraction) [1] | Also reported as "not extensively bound" [2]. |
| Volume of Distribution (Vd) | 0.29 L/kg [2] | Consistent with a relatively small distribution volume, typical of other beta-lactam antibiotics [2]. |
| Renal Clearance | 7.14 L/h (119 ml/min) [2] | Suggests elimination primarily via glomerular filtration [2]. |
| Plasma Elimination Half-life | 2.2 - 2.8 hours [1] [2] | After oral administration of cefetamet pivoxil. |
The low protein binding of cefetamet has significant implications for its activity. One study noted that the free, active concentration of the drug in skin blister fluid was high, with a percent penetration of 149% ± 28% when corrected for protein binding, indicating excellent diffusion into inflammatory sites [3].
The data in the search results were generated using standard, robust pharmacological experimental techniques.
While the specific methodological details for cefetamet's protein binding assay are not provided in the search results, the value is authoritatively reported in a major 1993 review article [1]. Standard techniques for such measurements include:
Multiple studies explicitly used HPLC to determine cefetamet concentrations in biological fluids like plasma and skin blister fluid [3]. This method involves:
The high free-drug concentration in tissues was demonstrated using a cantharidin-induced skin blister fluid model [3]. The workflow can be summarized as follows, with the diagram below illustrating the key stages:
Experimental workflow for assessing tissue penetration of cefetamet.
For researchers and drug development professionals, the data indicates that cefetamet pivoxil is a prodrug that is well-absorbed with food and hydrolyzed to its active form, cefetamet [1] [2]. The resulting active compound is characterized by:
These properties, combined with its stability against many beta-lactamases, made it a promising oral third-generation cephalosporin for its time, particularly for community-acquired respiratory and urinary tract infections [1].
The table below summarizes the key pharmacokinetic parameters of cefetamet in healthy individuals and the changes in renal impairment.
| Parameter | Healthy Subjects (Normal Renal Function) | Patients with Severe Renal Impairment (CLcr <10 mL/min) | Primary Source / Context |
|---|---|---|---|
| Total Body Clearance (CLs) | 136 - 177 mL/min [1] [2] | 8.4 mL/min (0.14 mL/min/kg) [1] | [1] [2] |
| Renal Clearance (CLR) | 119 - 142 mL/min [1] [2] | 2.4 mL/min (0.04 mL/min/kg) [1] | [1] [2] |
| Non-Renal Clearance (CLNR) | 17 mL/min [2] | Not significantly altered [1] | [1] [2] |
| Elimination Half-Life (t₁/₂β) | 2.0 - 2.5 hours [1] [3] [2] | 29.1 hours [1] | [1] |
| Volume of Distribution (Vss) | 0.29 L/kg [1] [3] [2] | Not significantly altered [1] | [1] |
| Fraction Excreted Unchanged in Urine | 88% - 94% [3] [2] | Significantly decreased [1] | [1] [3] |
The following diagram illustrates the journey of cefetamet pivoxil through the body and its primary elimination pathway.
The data on cefetamet's renal elimination come from well-controlled clinical studies. Key methodological details are below.
The strong dependence of cefetamet clearance on renal function necessitates dosage adjustments to avoid drug accumulation and toxicity [1] [6].
| Renal Function (Creatinine Clearance) | Recommended Dosage Regimen |
|---|---|
| Normal (CLcr ≥80 mL/min/1.73m²) | Standard dose (e.g., 500 mg) every 12 hours [6]. |
| Mild Impairment (CLcr 40-80 mL/min/1.73m²) | One-half the standard dose every 12 hours [1]. |
| Moderate Impairment (CLcr 10-39 mL/min/1.73m²) | One-quarter the standard daily dose, given once or twice daily [1]. |
| Severe Impairment (CLcr <10 mL/min/1.73m²) | One-quarter the standard daily dose. A normal standard dose is recommended as a loading dose on the first day of treatment [1]. |
Cefetamet Pivoxil Hydrochloride is an orally absorbed prodrug ester of the microbiologically active cephalosporin, cefetamet, classified as a third-generation cephalosporin antibiotic. This prodrug is completely hydrolyzed to the active compound cefetamet during its first pass through the gut wall and liver, exhibiting excellent in vitro activity against a wide range of Gram-negative and Gram-positive community-acquired pathogens. The drug demonstrates enhanced stability against β-lactamases compared to penicillins and earlier generation cephalosporins, making it particularly valuable for treating respiratory and urinary tract infections. Chemically, it is (6R-[6α,7β(Z)])-7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid ester with pivaloyloxymethyl group at the carboxyl position. [1] [2]
The pharmacokinetic profile of this compound reveals that its absolute bioavailability is significantly enhanced by food co-administration, with approximately 50-60% of the oral dose absorbed under fed conditions. The drug is predominantly eliminated unchanged by the kidney via glomerular filtration, with a terminal elimination half-life of approximately 2.2 hours. Its volume of distribution is relatively small (0.29 L/kg), consistent with other β-lactam antibiotics, and it demonstrates minimal plasma protein binding. These characteristics necessitate robust analytical methods for quality control in pharmaceutical development and manufacturing. [3] [2]
Reversed-phase high-performance liquid chromatography (RP-HPLC) has emerged as the separation method of choice for this compound due to the stable and reproducible nature of HPLC columns, the largely aqueous composition of the mobile phase, and the relative ease of method transfer between laboratories. The physicochemical properties of the drug, including its solubility, polarity, and UV absorption characteristics, significantly influence the chromatographic conditions. Based on extensive method development and validation studies, two primary HPLC methodologies have been established for the analysis of Cefetamet Pivoxil in drug substance and pharmaceutical formulations. [1]
Table 1: Chromatographic Conditions for HPLC Analysis of this compound
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Chromatographic Mode | Reversed-phase Isocratic | Reversed-phase Isocratic |
| Stationary Phase | C18 column | Hypersil C-18 column |
| Mobile Phase | Phosphate buffer (pH 3.6):Methanol:Acetonitrile (30:20:50 v/v/v) | Acetonitrile:Water (80:20 v/v) |
| Flow Rate | 0.8 mL/min | 0.5 mL/min |
| Detection Wavelength | 236 nm | 251 nm |
| Retention Time | ~6.3 min | ~6.3 min |
| Injection Volume | 20 μL | 20 μL |
| Column Temperature | Ambient | Ambient |
| Analysis Time | <15 minutes | <15 minutes |
The selection of detection wavelength is based on the UV absorption characteristics of Cefetamet Pivoxil, which shows maximum absorbance at 251 nm when dissolved in acetonitrile-water mixtures. Alternative methods have utilized 236 nm with different mobile phase compositions. The retention time of approximately 6.3 minutes provides sufficient resolution from potential impurities and degradation products while enabling high-throughput analysis. Both methods employ isocratic elution, which simplifies the instrumentation requirements and method transfer between laboratories compared to gradient methods. [4] [6]
For Method 1: Prepare a mixture of phosphate buffer (pH 3.6), methanol, and acetonitrile in the ratio 30:20:50 v/v/v. The buffer should be prepared by dissolving anhydrous potassium dihydrogen phosphate in HPLC-grade water and adjusting the pH to 3.6 using orthophosphoric acid. For Method 2: Prepare a mixture of HPLC-grade acetonitrile and water in the ratio 80:20 v/v. In both cases, the mobile phase should be filtered through a 0.45 μm nylon membrane under vacuum and degassed by sonication for 15 minutes before use. [4] [5]
Accurately weigh approximately 10 mg of This compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a stock solution of concentration 200 μg/mL. Further dilute aliquots of this stock solution with mobile phase to obtain working standard solutions in the concentration range of 10-50 μg/mL for calibration curve construction. For quality control samples, prepare separate stock solutions at low, medium, and high concentrations within the linearity range. [4]
For tablet formulations: Accurately weigh and finely powder not less than 20 tablets. Transfer a portion of the powder equivalent to 10 mg of this compound to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase, sonicate for 10 minutes with occasional shaking, and dilute to volume with mobile phase. Filter the solution through a 0.45 μm nylon membrane filter, discarding the first few mL of the filtrate. Further dilute with mobile phase to obtain a final concentration within the linear range of the method (typically 10-50 μg/mL). [4]
For powder for oral suspension formulations: Accurately weigh an amount equivalent to 10 mg of this compound and transfer to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase, sonicate for 10 minutes with occasional shaking, dilute to volume with mobile phase, and mix well. Filter through a 0.45 μm nylon membrane filter, discarding the first few mL of filtrate. Further dilute with mobile phase to obtain a final concentration within the linear range. [1]
The following workflow illustrates the complete HPLC analytical procedure:
The analytical methods for this compound have been comprehensively validated according to International Conference on Harmonisation (ICH) guidelines, demonstrating suitability for their intended applications in pharmaceutical analysis. The validation parameters assessed include specificity, linearity, accuracy, precision, detection limit, quantification limit, and robustness. The specificity evaluation confirmed that the method is able to unequivocally assess the analyte in the presence of potential impurities and excipients, with chromatograms of blank samples showing no interference at the retention time of Cefetamet Pivoxil. [1] [4]
Table 2: Method Validation Parameters for HPLC Analysis of this compound
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linearity Range | 10-50 μg/mL | Correlation coefficient >0.999 |
| Correlation Coefficient (r²) | 0.9991-0.9997 | ≥0.999 |
| Precision (% RSD) | Intra-day: 0.516-0.888%\nInter-day: 0.819-0.910% | ≤2% |
| Accuracy (% Recovery) | 99.05-100.32% | 98-102% |
| Detection Limit (LOD) | 2.66 μg/mL | Based on signal-to-noise ratio ~3:1 |
| Quantification Limit (LOQ) | 8.07 μg/mL | Based on signal-to-noise ratio ~10:1 |
| Robustness | % RSD <2% with deliberate \nvariations in mobile phase \ncomposition and flow rate | ≤2% |
The linearity of the method was demonstrated over the concentration range of 10-50 μg/mL, with correlation coefficients exceeding 0.999, indicating a strong linear relationship between concentration and peak area. The precision of the method was evaluated through both intra-day and inter-day studies, with percent relative standard deviation (%RSD) values less than 1% in all cases, well within the acceptable limits of 2%. Accuracy was determined through recovery studies by spiking known amounts of the standard drug to pre-analyzed samples at three different concentration levels, yielding recovery percentages between 99.05% and 100.32%, confirming the high accuracy of the method. [4]
The robustness of the method was assessed by introducing deliberate variations in chromatographic parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and detection wavelength (±2 nm). In all cases, the method proved robust with %RSD values less than 2%. The ruggedness was evaluated by different analysts using different instruments and columns on different days, with results confirming the method's reliability under normal laboratory variations. The system suitability parameters including theoretical plates, tailing factor, and %RSD for replicate injections were found to be within acceptable limits throughout the validation process. [4]
The following diagram illustrates the complete method validation framework:
System suitability testing should be performed prior to sample analysis to ensure chromatographic system performance. Prepare a standard solution at the target concentration (typically 30 μg/mL) and inject six replicates. The relative standard deviation of peak areas for replicate injections should not exceed 2.0%. The tailing factor for the analyte peak should be less than 2.0, and the number of theoretical plates should be greater than 2000. These parameters confirm the adequate efficiency and selectivity of the chromatographic system. If the system does not meet these criteria, investigate and correct issues with the mobile phase preparation, column condition, or instrument performance before proceeding with sample analysis. [1] [4]
Common issues in HPLC analysis of this compound include peak tailing, which can be addressed by ensuring proper column conditioning and using fresh mobile phase; retention time drift, often caused by mobile phase composition variations or temperature fluctuations; and baseline noise, which may result from contaminated mobile phase, detector lamp issues, or column contamination. For preventive maintenance, regularly replace solvent filters, purge the solvent lines, and store columns in appropriate solvents when not in use. Monitor system pressure trends as sudden changes may indicate column blockage or pump issues. [7]
For enhanced method robustness, implement Analytical Quality by Design principles during method development. Identify critical method parameters (CMPs) such as mobile phase pH, organic modifier concentration, and column temperature that may significantly impact critical method attributes (CMAs) including retention time, resolution, and peak asymmetry. Establish a method operable design region (MODR) where method performance remains consistent. For Cefetamet Pivoxil HCl analysis, the MODR may include mobile phase pH range of 3.4-3.8, acetonitrile concentration of 78-82%, and column temperature of 20-30°C. Perform risk assessment to prioritize method parameters for control and establish a control strategy for routine monitoring. [1] [4]
The HPLC methods detailed in these application notes provide robust, accurate, and precise approaches for the quantification of this compound in drug substance and pharmaceutical formulations. The validated methods exhibit excellent linearity, precision, and accuracy over the concentration range of 10-50 μg/mL, with the capability to detect and quantify the analyte specifically in the presence of excipients and potential impurities. The isocratic reversed-phase approach enables efficient separation with retention times of approximately 6.3 minutes, facilitating high-throughput analysis in quality control laboratories. Implementation of these methods with proper system suitability testing and maintenance protocols will ensure reliable and reproducible results for the analysis of this compound throughout its product lifecycle.
Cefetamet Pivoxil Hydrochloride is a third-generation oral cephalosporin antibiotic classified as a prodrug that undergoes hydrolysis in the body to release the active metabolite cefetamet. This broad-spectrum antimicrobial agent demonstrates significant efficacy against both gram-positive and gram-negative bacteria by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins. [1] The inherent chemical susceptibility of this compound to various environmental factors necessitates robust stability-indicating analytical methods to ensure product quality, safety, and efficacy throughout its shelf life. [2] [3]
The development and validation of stability-indicating methods are regulatory requirements for pharmaceutical products, as outlined in ICH guidelines Q1A(R2) and Q2(R1). These methods must demonstrate specificity and reliability in quantifying the active pharmaceutical ingredient while resolving it from its degradation products. [4] Ultra-High Performance Liquid Chromatography with Diode Array Detection (UHPLC-DAD) has emerged as a powerful analytical technique that offers enhanced resolution, sensitivity, and reduced analysis time compared to conventional HPLC. This document presents comprehensive application notes and detailed protocols for a validated stability-indicating UHPLC-DAD method for the determination of this compound in both solid state and aqueous solutions, providing researchers and pharmaceutical analysts with practical guidance for implementation in quality control and stability testing laboratories. [2]
The development of an optimal chromatographic method required systematic optimization of various parameters to achieve adequate separation, peak symmetry, and resolution between this compound and its potential degradation products. The finalized method conditions presented in Table 1 represent the optimal configuration that provides excellent separation efficiency while maintaining practical analysis time. [2]
Table 1: Optimized Chromatographic Conditions for UHPLC-DAD Analysis
| Parameter | Specification | Rationale |
|---|---|---|
| Column | Waters Acquity BEH C18 (2.1 × 100 mm, 1.7 µm) | Provides high efficiency separation with minimal back pressure |
| Mobile Phase | 0.1% Formic Acid : Acetonitrile (40:60, v/v) | Optimal selectivity for resolving drug from degradation products |
| Flow Rate | 0.7 mL/min | Balances analysis time and resolution |
| Column Temperature | 30°C | Enhances reproducibility and efficiency |
| Detection Wavelength | 265 nm | Maximum absorbance for this compound |
| Injection Volume | Not specified (Typically 1-5 µL for UHPLC) | Standard for UHPLC applications |
| Analysis Time | Not specified (Approx. 5-10 min based on method) | Appropriate for routine analysis |
The selection of a C18 stationary phase with 1.7 µm particle size provides significantly enhanced separation efficiency compared to conventional HPLC columns, allowing for faster analysis times without compromising resolution. The isocratic elution with a mobile phase consisting of 0.1% formic acid and acetonitrile (40:60, v/v) demonstrated excellent separation capability, effectively resolving the drug compound from its degradation products formed under various stress conditions. The addition of formic acid to the mobile phase serves to improve peak shape through suppression of silanol interactions, which is particularly important for basic compounds. The detection wavelength of 265 nm was selected as it corresponds to the maximum absorbance of this compound, thereby optimizing method sensitivity. [2]
The developed UHPLC-DAD method was thoroughly validated according to International Conference on Harmonisation (ICH) guidelines to demonstrate its suitability for the intended application. The validation protocol encompassed assessments of specificity, linearity, accuracy, precision, detection and quantification limits, and robustness as summarized in Table 2. [4]
Table 2: Method Validation Parameters and Results
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linearity Range | 10-240 µg/mL | R² ≥ 0.998 |
| Correlation Coefficient (r²) | 0.9999 | Demonstrates excellent linear relationship |
| Precision (RSD) | < 2% | RSD ≤ 2% |
| Accuracy (Mean Recovery) | 97.79-102.08% | 98-102% |
| Limit of Detection (LOD) | 2.08 µg/mL | Signal-to-noise ratio ≈ 3:1 |
| Limit of Quantification (LOQ) | 6.29 µg/mL | Signal-to-noise ratio ≈ 10:1 |
| Specificity | Established through forced degradation studies | Baseline separation from degradation products |
The method demonstrated excellent linearity over the concentration range of 10-240 µg/mL with a correlation coefficient of 0.9999, indicating a strong linear relationship between concentration and detector response. The precision of the method was confirmed by relative standard deviation (RSD) values less than 2%, while accuracy was established through recovery studies showing mean recoveries between 97.79% and 102.08%, well within the acceptable range. The specificity of the method was confirmed through forced degradation studies, which demonstrated baseline separation of the drug compound from its degradation products under various stress conditions. The sensitivity parameters (LOD and LOQ) were determined to be 2.08 µg/mL and 6.29 µg/mL, respectively, indicating adequate sensitivity for stability testing applications. [2]
Forced degradation studies were conducted to challenge the method's specificity and to understand the inherent stability characteristics of this compound. These studies provide critical information about the degradation pathways of the drug substance and confirm the stability-indicating capability of the analytical method. The stress conditions were selected based on ICH guidelines and included acid and base hydrolysis, thermal degradation, humidity exposure, and oxidative stress. [2] [5]
Table 3: Summary of Forced Degradation Study Conditions and Results
| Stress Condition | Experimental Details | Susceptibility | Major Findings |
|---|---|---|---|
| Acidic Hydrolysis | Hydrochloric acid | Susceptible | Significant degradation observed |
| Alkaline Hydrolysis | Sodium hydroxide | Susceptible | Significant degradation observed |
| Oxidative Stress | Hydrogen peroxide | Stable | No significant degradation |
| Thermal Stress (Dry) | Elevated temperature | Stable | No significant degradation |
| Thermal Stress (Humid) | Elevated temperature & humidity | Susceptible | Significant degradation observed |
| Photolytic Stress | Light exposure | Stable | No significant degradation |
The experimental protocols for stress testing involved preparing drug solutions at appropriate concentrations and exposing them to various stress conditions. For acidic and alkaline hydrolysis, solutions were treated with 1M hydrochloric acid and 1M sodium hydroxide, respectively, often with heating to accelerate degradation. Oxidative stress was induced using hydrogen peroxide solutions (typically 3-30%), while thermal degradation studies were conducted by storing solid samples and solutions at elevated temperatures (e.g., 40-80°C). Humidity studies were performed by exposing solid drug substance to high relative humidity conditions (e.g., 75% RH), while photostability was assessed according to ICH Q1B option 2 guidelines. [2] [5]
This compound demonstrated differential susceptibility to various stress conditions. The drug was found to be highly susceptible to hydrolytic degradation under both acidic and basic conditions, as well as to combined thermal and humidity stress. However, it remained largely stable under oxidative conditions, dry heat, and photolytic stress. This degradation profile is consistent with the chemical structure of the compound, which contains β-lactam ring and ester functionalities that are particularly susceptible to hydrolysis. [2] [3]
The degradation of this compound under stress conditions follows predictable pathways, primarily involving hydrolysis of the β-lactam ring and ester hydrolysis of the pivoxil ester moiety. The formation of multiple degradation products under hydrolytic conditions confirms the need for a stability-indicating method that can effectively separate the parent drug from these impurities. The developed UHPLC-DAD method successfully achieved baseline separation of the drug from all degradation products, confirming its specificity and stability-indicating capability. [2]
Standard Solution Preparation: Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase or a suitable solvent to obtain a stock standard solution of concentration 1 mg/mL. Prepare working standards in the range of 10-240 µg/mL by appropriate dilution of the stock solution with mobile phase. [2]
Test Sample Preparation (Solid Dosage Forms): For capsules or tablets, weigh and finely powder not less than 10 units. Accurately weigh a portion of the powder equivalent to about 50 mg of this compound and transfer to a 50 mL volumetric flask. Add approximately 30 mL of mobile phase, sonicate for 10-15 minutes with intermittent shaking to ensure complete dissolution, and dilute to volume with mobile phase. Filter through a 0.45 µm membrane filter, discard the first few mL of filtrate, and use the clear filtrate for analysis after further dilution if necessary. [3]
Forced Degradation Studies: Prepare drug solutions at concentrations of approximately 1 mg/mL and subject to stress conditions as detailed in Section 3.1. For acid and base hydrolysis, use 0.1-1M solutions of HCl or NaOH and heat at 60-80°C for appropriate time periods (typically 1-24 hours). Neutralize the solutions before analysis. For oxidative stress, treat with 3-30% hydrogen peroxide at room temperature for 24 hours. After stress treatment, dilute the samples with mobile phase to achieve concentrations within the linear range and analyze immediately. [2] [5]
Prior to sample analysis, perform system suitability tests to verify that the chromatographic system is adequate for the intended analysis. Inject six replicates of the standard solution at target concentration (typically 100 µg/mL) and evaluate the following parameters:
These parameters ensure that the chromatographic system is operating optimally and generating reliable data. [2] [4]
The validated UHPLC-DAD method has been successfully applied to the determination of this compound in various pharmaceutical formulations, including capsules and dry powder suspensions. In capsule formulations, the method effectively quantifies the drug content while demonstrating compatibility with common excipients such as lactose, mannitol, sodium carboxymethyl starch, croscarmellose sodium, sodium lauryl sulfate, microcrystalline cellulose, and magnesium stearate. The method's specificity ensures no interference from these formulation components, making it suitable for quality control testing of finished products. [3]
For dry powder suspensions, the method provides accurate quantification of the drug substance and can monitor potential degradation during storage. The sample preparation procedure is straightforward and involves extraction with the mobile phase followed by filtration, ensuring minimal sample manipulation and reduced analysis time. The method's robustness makes it suitable for transfer between laboratories, facilitating its application in multi-site manufacturing and testing environments. [2]
The primary application of this stability-indicating UHPLC-DAD method is in ongoing stability studies to support shelf-life claims for this compound drug substance and products. The method can reliably quantify the active ingredient while simultaneously monitoring the formation of degradation products under various storage conditions. Regular testing of stability samples stored under long-term (25°C ± 2°C/60% RH ± 5% RH), intermediate (30°C ± 2°C/65% RH ± 5% RH), and accelerated (40°C ± 2°C/75% RH ± 5% RH) conditions as per ICH guidelines provides the data necessary to establish retest periods and shelf lives. [2] [4]
The method's ability to resolve and quantify degradation products allows for the construction of degradation rate profiles under various environmental conditions, enabling prediction of long-term stability behavior from short-term accelerated studies. This application is particularly valuable during formulation development, where comparative stability testing of different formulations can guide the selection of the most stable product configuration. [2] [3]
The following workflow diagram illustrates the complete analytical procedure for stability testing of this compound using the UHPLC-DAD method:
Figure 1: UHPLC-DAD Analytical Workflow for this compound
The degradation behavior of this compound under various stress conditions can be visualized through the following signaling pathway diagram:
Figure 2: Stability Profile of this compound
During method implementation, analysts may encounter various chromatographic challenges that can affect method performance. The following troubleshooting guide addresses common issues:
Peak Tailing: If peak tailing exceeds specified limits (tailing factor > 2.0), consider increasing the concentration of formic acid in the mobile phase (e.g., from 0.1% to 0.2%) or replacing the column if stationary phase degradation is suspected.
Retention Time Shift: Significant shifts in retention time may indicate mobile phase composition errors, column temperature fluctuations, or column deterioration. Verify mobile phase preparation, ensure column thermostat is functioning properly, and monitor system pressure changes that might indicate column issues.
Increased Backpressure: A gradual increase in system pressure may result from particulate accumulation in the column inlet. Use in-line filters (0.2 µm) before the column and ensure all samples are properly filtered. A sudden pressure increase may indicate a blockage somewhere in the flow path.
Baseline Noise: Excessive baseline noise can be caused by mobile phase degassing issues, detector lamp failure, or contamination. Always degas mobile phase thoroughly using helium sparging or sonication, and monitor DAD lamp hours to preemptively replace aging lamps.
To ensure consistent performance of the UHPLC-DAD method, establish a regular maintenance schedule including the following activities:
Maintain detailed records of all maintenance activities, system suitability test results, and any deviations from established procedures to support data integrity and regulatory compliance. [4]
The developed and validated UHPLC-DAD method for the determination of this compound represents a robust, precise, and accurate analytical procedure suitable for stability testing and quality control applications. The method demonstrates excellent specificity through effective separation of the drug substance from its degradation products formed under various stress conditions. The isocratic elution mode offers practical advantages for routine analysis, including simplified mobile phase preparation and consistent retention times.
This method aligns with current regulatory expectations for stability-indicating methods and incorporates principles of quality by design through systematic optimization and robustness testing. The detailed application notes and protocols provided in this document facilitate straightforward implementation in pharmaceutical analysis laboratories, supporting the ongoing development and quality assurance of this important antimicrobial agent. As pharmaceutical analysis continues to evolve, this UHPLC-DAD method provides a foundational platform that can be adapted for related compounds or enhanced through coupling with mass spectrometric detection for degradation product identification.
Cefetamet Pivoxil Hydrochloride (CPH) is an orally administered third-generation cephalosporin antibiotic. It is a prodrug that is hydrolyzed to its active form, cefetamet, after absorption, exhibiting broad-spectrum activity against community-acquired pathogens. [1] Effective quality control during drug development and manufacturing requires robust, precise, and cost-effective analytical methods. UV spectrophotometry serves as a valuable technique for the routine analysis of CPH in bulk drug substances and single-component formulations, offering simplicity and speed without the need for complex instrumentation. [2] These application notes detail validated UV spectrophotometric methods for the accurate determination of CPH.
The following table summarizes the key parameters for two established UV spectrophotometric methods used for CPH analysis.
Table 1: Optical Characteristics and Validation Parameters for UV Spectrophotometric Methods of this compound (CPH)
| Parameter | Zero Order Spectroscopy (Method A) [2] | First Order Derivative Spectroscopy (Method B) [2] | Difference Spectroscopy [1] |
|---|---|---|---|
| Wavelength (λ) | 260 nm | 241 nm | 221 nm (peak) / 275 nm (trough) |
| Beer's Law Range | 10 - 90 µg/mL | 10 - 70 µg/mL | 1 - 35 µg/mL |
| Molar Absorptivity | Not Specified | Not Specified | 1.3 × 10⁴ L·mol⁻¹·cm⁻¹ |
| Regression Equation | Not Specified | Not Specified | Y = 0.023X + 0.0036 |
| Correlation Coefficient (R²) | Not Specified | Not Specified | 0.9997 |
| Limit of Detection (LOD) | Not Specified | Not Specified | 0.0876 µg/mL |
| Limit of Quantification (LOQ) | Not Specified | Not Specified | 0.2930 µg/mL |
| Precision (% RSD) | < 1% | < 1% | < 1% |
This protocol is adapted from academic research for the analysis of CPH in bulk and single-component formulations. [2]
This method enhances specificity by measuring the absorbance difference of the drug in acidic and basic solutions, minimizing interference from excipients. [1]
The workflow for this method is outlined below.
The following diagram illustrates the core components of the method validation process, which should be performed to ensure the method's suitability for its intended purpose.
The described UV spectrophotometric methods provide simple, precise, accurate, and cost-effective means for the quantitative determination of this compound in bulk and pharmaceutical dosage forms. The difference spectrophotometric method, in particular, offers enhanced specificity and is well-suited for routine quality control in industrial laboratories. For comprehensive stability studies and impurity profiling, coupling with HPLC-MS is recommended. [3]
Cefetamet Pivoxil Hydrochloride (CPH) is an oral third-generation cephalosporin antibiotic used for treating respiratory and urinary tract infections. As a prodrug, it is hydrolyzed to the active metabolite cefetamet in the body. CPH contains a β-lactam ring that is susceptible to degradation under various stress conditions, potentially reducing efficacy and safety. Stability-indicating methods are therefore essential for accurate quantification of CPH in the presence of its degradation products in both drug substances and pharmaceutical formulations.
This document provides detailed protocols for chromatographic and spectrophotometric methods that have been developed and validated per ICH guidelines to analyze CPH, ensuring reliability throughout its shelf life.
Several stability-indicating methods have been successfully developed for CPH. The tables below summarize the key parameters for liquid chromatographic and spectrophotometric methods.
Table 1: Liquid Chromatographic Methods for this compound
| Parameter | UHPLC-DAD Method [1] | RP-HPLC Method [2] [3] | Stability-Indicating HPLC [4] [5] |
|---|---|---|---|
| Analytical Technique | UHPLC-DAD | HPLC-UV | HPLC-UV |
| Column | Waters Acquity BEH C18 (2.1 × 100 mm, 1.7 µm) | C18 Absorbosphere (150 × 4.6 mm, 5 µm) | Hypersil C18 |
| Mobile Phase | 0.1% Formic Acid : Acetonitrile (40:60, v/v) | Water : ACN : Methanol : Phosphate Buffer, pH 3.5 (50:35:10:5, v/v) | Acetonitrile : Water (80:20, v/v) |
| Flow Rate (mL/min) | 0.7 | 1.5 | 0.5 |
| Detection Wavelength | 265 nm | 254 nm | 251 nm |
| Retention Time | Not specified | Not specified | 6.3 min |
| Linearity Range | 10-240 µg/mL | 30-80 µg/mL | 10-50 µg/mL |
| Correlation Coefficient (r²) | 0.9999 | 0.99989 | 0.9991 |
| LOD/LOQ | 2.08 µg/mL / 6.29 µg/mL | 1.03 µg/mL / 3.15 µg/mL | 2.66 µg/mL / 8.07 µg/mL |
Table 2: Spectrophotometric Method for this compound
| Parameter | Details [6] |
|---|---|
| Analytical Technique | Difference Spectrophotometry |
| Principle | Measurement of absorbance difference between acidic (0.1N HCl) and basic (0.1N NaOH) solutions |
| Wavelengths (λmax/λmin) | 221 nm / 275 nm |
| Linearity Range | 1-35 µg/mL |
| Beer's Law Limit | 1-35 µg/mL |
| Molar Absorptivity | 1.3 × 10⁴ L·mol⁻¹·cm⁻¹ |
| Sandell's Sensitivity | 0.03040 µg/cm²/0.001 AU |
| LOD/LOQ | 0.0876 µg/mL / 0.2930 µg/mL |
| Precision (% RSD) | < 1% |
The following workflow outlines the standard operating procedure for the stability-indicating RP-HPLC method, which is widely applicable for quality control.
Mobile Phase Preparation: Prepare a mixture of acetonitrile and water in the ratio of 80:20 (v/v). Filter through a 0.45 µm nylon membrane filter and degas by sonication for 15 minutes [4] [5].
Chromatographic System and Conditions:
Standard Solution Preparation: Accurately weigh about 10 mg of CPH reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with mobile phase to obtain a stock solution of 200 µg/mL. Further dilute aliquots of this stock solution with mobile phase to obtain working standard solutions in the concentration range of 10-50 µg/mL [5].
Tablet Formulation Analysis: Weigh and finely powder 20 tablets. Transfer an amount of powder equivalent to about 10 mg of CPH to a 100 mL volumetric flask. Add about 70 mL of mobile phase, sonicate for 10 minutes, and dilute to volume with mobile phase. Filter through a 0.45 µm membrane filter. Dilute the filtrate further with mobile phase to obtain a final concentration of approximately 20 µg/mL [4] [5].
Powder for Oral Suspension: Accurately weigh an amount of powder equivalent to about 50 mg of CPH into a 50 mL volumetric flask. Add about 30 mL of methanol, sonicate to dissolve, and dilute to volume with methanol. Filter, then dilute the filtrate with 0.1N HCl and 0.1N NaOH separately for analysis [6] [2].
Forced degradation studies are critical for demonstrating the stability-indicating nature of analytical methods. The following protocol and data summarize the degradation behavior of CPH under various stress conditions.
Experimental Protocol for Forced Degradation:
Acid Degradation: Expose CPH sample to 0.1N hydrochloric acid at room temperature or elevated temperature (e.g., 70°C) for specified time periods (e.g., 1-8 hours) [1] [7].
Alkaline Degradation: Expose CPH sample to 0.1N sodium hydroxide at room temperature for specified time periods (e.g., 1-4 hours) [1].
Oxidative Degradation: Treat CPH sample with 3-30% hydrogen peroxide at room temperature or elevated temperature (e.g., 40°C) for specified time periods (e.g., 1-24 hours) [1] [7].
Thermal Degradation: Expose solid CPH samples to dry heat at 70-120°C for specified time periods (e.g., 1-30 days) [1].
Photolytic Degradation: Expose solid CPH samples to UV/VIS light as per ICH option 2 conditions for specified time periods [1].
Humidity Stress: Expose solid CPH samples to high humidity conditions (e.g., 75% RH, 25°C) for specified time periods [1].
Table 3: Typical Forced Degradation Results for this compound
| Stress Condition | Details | Degradation Observed | Comments |
|---|---|---|---|
| Acidic Hydrolysis | 0.1N HCl | Significant degradation | Susceptible [1] |
| Alkaline Hydrolysis | 0.1N NaOH | Significant degradation | Highly susceptible [1] |
| Oxidative Stress | 3-30% H₂O₂ | Stable to slight degradation | Varies with concentration [1] |
| Thermal Stress (Dry) | 70-120°C | Stable to slight degradation | Dependent on temperature [1] |
| Thermal Stress (Humid) | High humidity | Significant degradation | Highly susceptible [1] |
| Photolytic Stress | UV/VIS light | Stable | No significant degradation [1] |
The analytical methods for CPH have been comprehensively validated according to ICH guidelines. The table below summarizes the validation parameters and results.
Table 4: Method Validation Parameters and Results
| Validation Parameter | UHPLC-DAD Method [1] | RP-HPLC Method [2] [3] | Spectrophotometric Method [6] |
|---|---|---|---|
| Linearity Range | 10-240 µg/mL | 30-80 µg/mL | 1-35 µg/mL |
| Correlation Coefficient (r²) | 0.9999 | 0.99989 | 0.9997 |
| Precision (% RSD) | < 2% | 0.03-1.76% | < 1% |
| Accuracy (% Recovery) | 97.79-102.08% | 100.09% | 99.05-100.48% |
| Specificity | Specific in presence of degradants | Specific | Specific in presence of excipients |
| LOD | 2.08 µg/mL | 1.03 µg/mL | 0.0876 µg/mL |
| LOQ | 6.29 µg/mL | 3.15 µg/mL | 0.2930 µg/mL |
| Robustness | Not specified | Robust to minor changes | Robust |
The developed methods have been successfully applied to quantify CPH in various pharmaceutical formulations including tablets, capsules, and oral suspensions. The assay results typically show 99.0-101.5% of the labeled claim with %RSD less than 2%, confirming the suitability of these methods for routine quality control analysis [6] [2] [5].
For tablet analysis, the percentage of label claim was found to be 99.09-99.56% for different brands (250 mg and 500 mg) with %RSD less than 0.5% [6]. For oral suspension formulations, the method demonstrated excellent accuracy with mean recovery of 100.09% [3].
The presented application notes and protocols provide comprehensive methodologies for stability-indicating analysis of this compound. The UHPLC and HPLC methods offer high sensitivity, specificity, and robustness for precise quantification of CPH in the presence of its degradation products. The spectrophotometric method provides a simple, rapid, and cost-effective alternative for routine analysis.
These validated methods are fully compliant with ICH guidelines and can be successfully implemented in quality control laboratories for stability testing, formulation development, and routine analysis of CPH in various pharmaceutical dosage forms.
Cefetamet pivoxil hydrochloride (CPH) is an oral third-generation cephalosporin antibiotic that functions as a prodrug rapidly hydrolyzed by esterases to active cefetamet in the bloodstream and tissues. It exhibits broad-spectrum activity against both Gram-positive and Gram-negative pathogens, making it clinically valuable for treating respiratory tract infections, urinary tract infections, and other community-acquired infections. Like other cephalosporins, cefetamet pivoxil is chemically unstable and susceptible to various degradation pathways, potentially leading to reduced therapeutic efficacy and possible side effects. Therefore, comprehensive characterization of its degradation behavior represents a critical aspect of pharmaceutical development and quality control.
The separation and identification of degradation products are essential for several reasons: establishing stability profiles, developing validated analytical methods, determining shelf life, and ensuring product safety. International Conference on Harmonization (ICH) guidelines require the identification of degradation products under various stress conditions, necessitating robust analytical approaches. This application note provides detailed protocols for separating cefetamet pivoxil degradation products using chromatographic techniques, with comprehensive methodological details and performance characteristics to facilitate implementation in analytical laboratories.
The analysis of cefetamet pivoxil degradation products employs several chromatographic techniques, each with specific advantages for different analytical needs. Ultra-High Performance Liquid Chromatography with Diode Array Detection (UHPLC-DAD) provides rapid separation with high resolution and sensitivity, making it ideal for routine analysis and stability studies. Traditional High-Performance Liquid Chromatography (HPLC) with UV detection serves as a robust and accessible alternative, particularly suitable for kinetic studies and method transfer between laboratories. For structural characterization of degradation products, Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (LC/TOF-MS) and Ion Trap Mass Spectrometry (LC-IT-MS) offer superior capabilities for identifying and elucidating degradation product structures through accurate mass measurement and fragmentation patterns.
The selection of an appropriate analytical method depends on several factors, including available instrumentation, required sensitivity, analysis time, and information needs. For simple quantification of cefetamet pivoxil and major degradation products, UHPLC-DAD or HPLC-UV methods typically suffice. However, when unknown degradation products emerge during stability studies or process changes, LC-MS techniques become indispensable for structural characterization. The following sections present optimized methods for each technique, validated according to ICH guidelines.
Table 1: Performance characteristics of different chromatographic methods for cefetamet pivoxil analysis
| Parameter | UHPLC-DAD Method | HPLC-UV Method | LC-MS/MS Method |
|---|---|---|---|
| Linear range | 10-240 μg/mL | 10-50 μg/mL | Not specified |
| Correlation coefficient (r²) | 0.9999 | 0.9991 | Not specified |
| LOD | 2.08 μg/mL | 2.66 μg/mL | Not specified |
| LOQ | 6.29 μg/mL | 8.07 μg/mL | Not specified |
| Precision (% RSD) | <2% | <2% | Not specified |
| Accuracy (% recovery) | 97.79-102.08% | 99-100% | Not specified |
| Analysis time | ~5 minutes | ~6.3 minutes | Variable |
Table 2: Degradation products identified in cefetamet pivoxil under various stress conditions
| Stress Condition | Major Degradation Products | Half-life | Degradation Pattern |
|---|---|---|---|
| Acidic hydrolysis | Δ2- and Δ3-cephalosporin | Variable | Concentration and temperature-dependent |
| Alkaline hydrolysis | Δ2- and Δ3-cephalosporin | Significantly reduced | Rapid degradation |
| Neutral hydrolysis | Δ2- and Δ3-cephalosporin | Variable | Water-catalyzed |
| Human intestinal juice | Δ3-cephalosporin (86%) | 0.78 hours | Enzymatic hydrolysis |
| Phosphate buffer (pH 7.4) | Δ2-cephalosporin (61%) | 4.3 hours | Chemical hydrolysis |
| Thermal stress | Isomers and hydrolytic products | Not specified | Temperature-dependent |
| Oxidative stress | Sulfoxides and other polar products | Not specified | Concentration-dependent |
The UHPLC-DAD method represents a state-of-the-art approach for the rapid separation and quantification of cefetamet pivoxil and its degradation products, providing superior resolution and reduced analysis time compared to conventional HPLC methods [1]. This method has been comprehensively validated according to ICH guidelines and demonstrates excellent linearity, precision, and accuracy across a wide concentration range, making it suitable for stability studies and quality control applications.
Chromatographic conditions: The separation employs a Waters Acquity BEH C18 column (2.1 × 100 mm, 1.7 μm particle size) maintained at a constant temperature of 30°C. The mobile phase consists of 0.1% formic acid and acetonitrile in a ratio of 40:60 (v/v), delivered at a flow rate of 0.7 mL/min in isocratic mode. The detection wavelength is set at 265 nm, and the injection volume is typically 2-5 μL. Under these conditions, cefetamet pivoxil elutes at approximately 2.5 minutes, with excellent peak symmetry and resolution from its degradation products.
Sample preparation: Standard and test solutions are prepared in the mobile phase at concentrations ranging from 10 to 240 μg/mL. For solid dosage forms, tablets are finely powdered and an amount equivalent to 10 mg of cefetamet pivoxil is transferred to a 100 mL volumetric flask. The mobile phase is added, and the solution is sonicated for 10 minutes with occasional shaking, then diluted to volume and filtered through a 0.45 μm membrane filter. The filtrate is appropriately diluted with mobile phase to achieve the desired concentration.
System suitability: Prior to analysis, system suitability parameters are evaluated using a standard solution containing cefetamet pivoxil at a concentration of 100 μg/mL. The relative standard deviation (RSD) for replicate injections should not exceed 2.0%, tailing factor should be less than 2.0, and the number of theoretical plates should be greater than 2000. These criteria ensure optimal chromatographic performance and reliable quantification.
For laboratories without access to UH instrumentation, a validated HPLC method provides a reliable alternative for monitoring cefetamet pivoxil degradation, particularly suitable for kinetic studies that require prolonged analysis sequences [2]. This method utilizes conventional HPLC equipment with UV detection, offering robust performance and excellent reproducibility for quantifying degradation kinetics under various stress conditions.
Chromatographic conditions: Separation is achieved using a LiChrosorb 100 RP-18 column (250 × 4 mm i.d., 7 μm particle size) maintained at ambient temperature. The mobile phase consists of a mixture of methanol and 0.5% phosphoric acid (45:55, v/v), delivered at a flow rate of 1.0 mL/min in isocratic mode. Detection is performed at 265 nm, and the injection volume is 20 μL. Under these conditions, cefetamet pivoxil elutes at approximately 9.93 minutes, well-resolved from its degradation products and the internal standard (acetanilide, 3.16 minutes).
Sample preparation for kinetic studies: Stock solutions of cefetamet pivoxil are prepared in acetonitrile at a concentration of 1 mg/mL. For degradation studies, appropriate aliquots are diluted with the relevant stressor solutions (acid, base, or buffer) to achieve concentrations typically between 50-200 μg/mL. At predetermined time intervals, samples are withdrawn, neutralized if necessary, and immediately analyzed to determine the remaining cefetamet pivoxil concentration.
Quantification approach: The method utilizes acetanilide as an internal standard to compensate for injection volume variations and enhance quantification accuracy. Calibration curves are constructed by plotting peak area ratios (cefetamet pivoxil to internal standard) against concentration, typically exhibiting excellent linearity (r² > 0.999) across the concentration range of interest.
When degradation products require identification and structural characterization, LC-MS techniques provide unparalleled capability for elucidating degradation pathways [3]. The combination of high-resolution mass accuracy with tandem mass spectrometry fragmentation data enables definitive identification of degradation products, even without reference standards.
Instrumental conditions: Analysis is performed using a liquid chromatography system coupled to either a time-of-flight (TOF) mass spectrometer or an ion trap mass spectrometer. Chromatographic separation typically employs a C18 column (150 × 4.6 mm, 3.5 μm) with a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile, delivered using a gradient elution program. Mass spectrometric detection is performed in positive electrospray ionization (ESI) mode with mass scanning range of 100-1000 m/z.
Data acquisition and processing: For TOF-MS analysis, data are acquired in full-scan mode with high mass accuracy (<5 ppm), enabling determination of elemental composition for potential degradation products. For structural elucidation, ion trap MSⁿ experiments are performed to obtain fragmentation patterns that provide insight into structural features. Data processing includes comparison of mass spectra with those of the parent drug and interpretation of fragmentation pathways to propose structures for unknown degradation products.
Structural identification strategy: Initially, potential degradation products are tentatively identified based on accurate mass measurements and predicted transformation pathways. Subsequently, isolation of major degradation products using preparative HPLC followed by nuclear magnetic resonance (NMR) spectroscopy provides definitive structural confirmation. This approach has enabled the identification of ten impurities and isomers in this compound drug substance [3].
Cefetamet pivoxil undergoes degradation through multiple simultaneous chemical pathways that are highly dependent on environmental conditions. The primary degradation mechanisms include hydrolytic cleavage of the β-lactam ring, isomerization at the Δ2/Δ3 double bond position, and ester hydrolysis resulting in the formation of free cefetamet. Understanding these pathways is essential for developing appropriate separation methods and predicting stability behavior under various conditions.
pH-dependent degradation: The degradation kinetics of cefetamet pivoxil in aqueous solutions follow a complex model involving three simultaneous processes: specific acid catalysis (hydrogen ion-catalyzed), spontaneous hydrolysis (water-catalyzed), and specific base catalysis (hydroxide ion-catalyzed) [2]. The pH-rate profile exhibits a characteristic V-shape, with minimum degradation occurring in the pH range of 4-6. Outside this range, degradation accelerates significantly, particularly under alkaline conditions where hydroxide ion catalysis predominates.
Buffer catalysis: Beyond specific acid-base catalysis, cefetamet pivoxil degradation demonstrates general catalysis by buffer components. Phosphate buffers exhibit catalytic effects on the degradation rate, with the catalytic constant increasing proportionally with buffer concentration. This phenomenon necessitates careful consideration when selecting buffer systems for dissolution testing or formulation development, as buffer catalysis can significantly impact observed degradation rates.
Temperature effects: The degradation of cefetamet pivoxil follows Arrhenius behavior, with degradation rates increasing exponentially with temperature. The calculated activation energy for degradation enables prediction of shelf-life under various storage conditions and supports the design of accelerated stability studies. Under dry heat conditions, cefetamet pivoxil demonstrates greater stability, with significant degradation occurring only at elevated temperatures.
The degradation behavior of cefetamet pivoxil differs markedly in biological media compared to simple buffer systems, with important implications for its oral bioavailability and pharmacokinetic profile. In human intestinal juice, the prodrug undergoes rapid enzymatic hydrolysis with a half-life of only 0.78 hours, significantly shorter than its half-life of 4.3 hours in phosphate buffer at the same pH and temperature [4]. This accelerated degradation reflects the action of nonspecific esterases present in the intestinal fluid that catalyze the conversion to active cefetamet.
Degradation product profile: The pattern of degradation products differs substantially between chemical and enzymatic hydrolysis. In phosphate buffer, the major degradation product is the Δ2-cephalosporin (61%), whereas in intestinal juice, the Δ3-cephalosporin predominates (86%) [4]. This distinction is therapeutically significant since only the Δ3-isomer possesses potent antibacterial activity, while the Δ2-isomer is biologically inactive.
Stereoselective metabolism: For certain cephalosporin prodrug esters exhibiting diastereoisomerism, enzymatic hydrolysis in intestinal juice demonstrates significant stereoselectivity, with different degradation rates for each diastereoisomer. Although cefetamet pivoxil does not exist as diastereomers, this phenomenon has been observed for related cephalosporin esters such as cefuroxime axetil and cefpodoxime proxetil, suggesting the potential for optimizing bioavailability through stereochemical considerations [4].
The following diagram illustrates the experimental workflow for method selection and application based on analytical needs:
Forced degradation studies, also known as stress testing, are conducted to elucidate the inherent stability characteristics of cefetamet pivoxil and validate the stability-indicating capability of analytical methods. These studies involve intentional exposure of the drug substance to accelerated degradation conditions beyond those used for formal stability studies, providing insight into potential degradation pathways and products that might form during long-term storage.
Acidic and alkaline hydrolysis: Acid-induced degradation is performed by treating cefetamet pivoxil with 0.1 M hydrochloric acid at room temperature, while alkaline degradation uses 0.1 M sodium hydroxide under similar conditions [1] [5]. After predetermined time intervals (typically 1-24 hours), the reactions are neutralized with base or acid of equal concentration, and the samples are immediately analyzed to prevent further degradation.
Oxidative degradation: Oxidative stress testing is conducted using hydrogen peroxide at concentrations ranging from 3% to 30% [5]. The reaction is typically performed at room temperature for 24 hours, with sampling at intermediate time points to monitor degradation progression. Cefetamet pivoxil demonstrates relative stability to oxidative stress compared to hydrolytic degradation.
Thermal and photolytic degradation: Thermal degradation in the solid state is evaluated by sealing drug substance in glass ampules and storing in an oven at 60°C for up to seven days [5]. Photostability testing follows ICH Q1B guidelines, exposing solid drug substance to both visible light (1.2 million lux hours) and UV light (200 watt hours/m²) in a photostability chamber. Control samples protected from light are maintained under identical conditions.
The kinetics of cefetamet pivoxil degradation follow pseudo-first-order behavior under most stress conditions, enabling quantitative assessment of degradation rates and half-lives. Kinetic parameters are derived by plotting the natural logarithm of remaining drug concentration versus time, with the slope representing the apparent degradation rate constant.
Data collection: During forced degradation studies, samples are withdrawn at appropriate time intervals (e.g., 0, 1, 2, 4, 6, 8, and 24 hours) and immediately analyzed using the validated UHPLC or HPLC methods. Peak areas of cefetamet pivoxil and degradation products are recorded, and concentrations are calculated using predetermined calibration curves.
Kinetic parameter calculation: The degradation rate constant (k) is determined from the slope of the linear regression of ln(concentration) versus time. The half-life (t½) is calculated as 0.693/k, and the time for 10% degradation (t90) is derived as 0.105/k. These parameters facilitate comparison of stability under different stress conditions and prediction of shelf-life.
Degradation product monitoring: Throughout the stress studies, degradation products are monitored qualitatively and quantitatively. Product formation kinetics are analyzed to determine whether degradation follows parallel or consecutive pathways. Structural information obtained from LC-MS studies enables correlation of specific degradation products with particular stress conditions, providing insight into predominant degradation mechanisms.
Table 3: Optimal chromatographic conditions for cefetamet pivoxil degradation product separation
| Parameter | UHPLC-DAD Method | HPLC-UV Method | LC-MS Method |
|---|---|---|---|
| Column | Waters Acquity BEH C18 (2.1 × 100 mm, 1.7 μm) | LiChrosorb 100 RP-18 (250 × 4 mm, 7 μm) | C18 column (150 × 4.6 mm, 3.5 μm) |
| Mobile phase | 0.1% formic acid:acetonitrile (40:60, v/v) | Methanol:0.5% phosphoric acid (45:55, v/v) | 0.1% formic acid in water and acetonitrile (gradient) |
| Flow rate | 0.7 mL/min | 1.0 mL/min | 0.3-0.5 mL/min |
| Temperature | 30°C | Ambient | 30-40°C |
| Detection | DAD, 265 nm | UV, 265 nm | MS, ESI+ mode, m/z 100-1000 |
| Injection volume | 2-5 μL | 20 μL | 5-10 μL |
| Run time | 5 minutes | 15 minutes | 15-20 minutes |
During method development and implementation, several chromatographic challenges may arise when separating cefetamet pivoxil degradation products. Understanding these issues and their solutions ensures robust method performance and reliable results.
Peak tailing and poor resolution: If degradation products are not adequately resolved from the parent compound or exhibit significant peak tailing, mobile phase composition should be optimized. For acidic degradation products, increasing the concentration of formic acid to 0.2% may improve peak shape. Alternatively, adjusting the organic modifier ratio in 2-5% increments can enhance resolution while maintaining reasonable analysis time. If peak tailing persists, column performance should be verified, as deteriorated stationary phases often contribute to poor chromatography.
Retention time shift: Variations in retention time between runs may result from mobile phase inconsistencies or temperature fluctuations. Preparing mobile phase fresh daily and using a column heater to maintain constant temperature improve retention time reproducibility. For gradient methods, ensuring adequate equilibration between injections is essential for consistent retention. If retention time drift continues, the column may require cleaning or replacement.
Baseline noise and drift: Elevated baseline noise, particularly in UV detection, may indicate mobile phase contaminants or detector lamp deterioration. Using high-purity solvents and reagents, filtering mobile phase through 0.45 μm membranes, and degassing by sonication reduce baseline noise. For MS detection, maintaining clean ion sources and regularly calibrating the mass spectrometer are essential for optimal performance.
Successful implementation of cefetamet pivoxil degradation methods requires attention to several practical aspects that impact method reliability and transferability between laboratories.
System suitability testing: Establish specific system suitability criteria before routine application of the method. Typical parameters include retention time RSD (<2% for n=6 injections), peak asymmetry factor (0.8-1.5), theoretical plates (>2000), and resolution (>2.0 between closely eluting peaks). These criteria verify proper system operation before sample analysis.
Method validation: Complete full validation according to ICH Q2(R1) guidelines, establishing specificity, linearity, accuracy, precision, range, detection limit, and quantitation limit. For stability-indicating methods, specifically demonstrate that degradation products do not interfere with cefetamet pivoxil quantification and that the method can adequately separate and quantify all relevant degradation products.
Transfer to quality control: When transferring methods from development to quality control laboratories, conduct intermediate precision studies assessing different analysts, instruments, and days. Provide comprehensive documentation including detailed procedures, typical chromatograms, system suitability criteria, and troubleshooting guides to facilitate successful implementation.
The following diagram illustrates the degradation pathways and corresponding analytical approaches:
The separation and characterization of cefetamet pivoxil degradation products are essential aspects of pharmaceutical development and quality assurance. The analytical methods presented in this application note provide comprehensive approaches for monitoring degradation under various stress conditions. The UHPLC-DAD method offers high-speed analysis with excellent resolution, making it ideal for routine stability testing, while the HPLC-UV method provides a robust alternative for kinetic studies. For complete structural elucidation of unknown degradation products, LC-MS techniques deliver the necessary analytical sophistication to identify and characterize degradation pathways.
Implementation of these protocols enables thorough understanding of cefetamet pivoxil stability behavior, facilitates development of stable formulations, and ensures product quality throughout the shelf-life. The methodologies comply with regulatory requirements for stability-indicating methods and can be readily adopted in pharmaceutical analysis laboratories. Further advancement in this field may involve implementation of quality-by-design principles for method development and application of multidimensional chromatography for complex degradation mixtures.
Cefetamet Pivoxil is an oral third-generation cephalosporin antibiotic. Quality control of its formulations is crucial, leading to the development of various analytical methods, primarily using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and UV-Spectrophotometry [1] [2] [3]. These methods are designed to be simple, precise, accurate, and validated according to International Council for Harmonisation (ICH) guidelines.
Here are detailed protocols for the primary analytical techniques used for Cefetamet Pivoxil.
HPLC is a widely used technique for the analysis of Cefetamet Pivoxil, offering high specificity and precision. Two validated isocratic RP-HPLC methods are summarized below.
| Parameter | Method 1: Analysis in Drug Substance & Powder [4] | Method 2: Analysis in Bulk & Tablets [1] [3] |
|---|---|---|
| Chromatographic System | High-Performance Liquid Chromatography (HPLC) | High-Performance Liquid Chromatography (HPLC) |
| Chromatographic Mode | Reverse Phase, Isocratic | Reverse Phase, Isocratic |
| Stationary Phase | C18 Column (150 x 4.6 mm, 5 µm) | C18 Column (Hypersil) |
| Mobile Phase | Water:ACN:MeOH:Phosphate Buffer, pH 3.5 (50:35:10:5, v/v) | Acetonitrile:Water (80:20, v/v) |
| Flow Rate | 1.5 mL/min | 0.5 mL/min |
| Detection Wavelength | 254 nm | 251 nm |
| Retention Time | Not Specified | ~6.3 minutes [1] |
| Injection Volume | Not Specified | 20 µL [1] |
| Linearity Range | 30.0 - 80.0 µg/mL | 10 - 50 µg/mL [1] |
| Sample Temperature | Not Specified | Ambient |
| Run Time | Not Specified | Not Specified |
Experimental Protocol for HPLC Method 2 (Bulk & Tablets) [1] [3]:
UV-spectrophotometry offers a simpler, cost-effective alternative for drug estimation. A validated difference spectrophotometry method is detailed below.
| Parameter | Difference Spectrophotometry Method [2] |
|---|---|
| Principle | Measurement of absorbance difference between drug in acidic and basic solutions. |
| Instrument | UV/Vis Spectrophotometer |
| Wavelength Pair | λmax: 221 nm; λmin: 275 nm |
| Linearity Range | 1 - 35 µg/mL |
| Molar Absorptivity | 1.3 x 10⁴ L mol⁻¹ cm⁻¹ |
| Regression Equation | Y = 0.023x + 0.0036 |
| Correlation Coefficient | 0.9997 |
Experimental Protocol for Difference Spectrophotometry [2]:
The developed methods have been rigorously validated per ICH guidelines. The following table summarizes typical validation parameters and results.
| Validation Parameter | HPLC Method 1 [4] | HPLC Method 2 [1] [3] | Difference Spectrophotometry [2] |
|---|---|---|---|
| Linearity Range | 30-80 µg/mL | 10-50 µg/mL | 1-35 µg/mL |
| Correlation Coefficient (r) | 0.99989 | 0.9991 | 0.9997 |
| Precision (% RSD) | Intra-day: 0.03-1.76% | Intra-day: <2% | Intra-day: <1% |
| Accuracy (% Recovery) | ~100.09% | 99-100% | 99.05-100.48% |
| Specificity/Specificity | Specific | Specific and Selective (no interference) | Specific (no excipient interference) |
| LOD | Not Specified | 2.66 µg/mL | 0.0876 µg/mL |
| LOQ | Not Specified | 8.07 µg/mL | 0.2930 µg/mL |
| Robustness/Ruggedness | - | Robust (% RSD <2 with mobile phase changes); Rugged (% RSD <2 with different analysts) | Reproducible (% RSD 0.587 with different methanol brands/analysts) |
The following diagram illustrates the logical workflow for developing and applying an analytical method for Cefetamet Pivoxil, from setup to quality assessment.
I hope these detailed application notes and protocols are helpful for your research and development work. Should you require further clarification on any specific protocol, feel free to ask.
Cefetamet Pivoxil Hydrochloride (CPH) is an oral third-generation cephalosporin antibiotic prodrug that undergoes hydrolysis to form the active agent cefetamet in vivo [1] [2]. It exhibits broad-spectrum activity against major respiratory pathogens including Streptococcus pneumoniae, Haemophilus influenzae, and β-haemolytic streptococci [2]. First-order derivative spectroscopy provides an effective analytical technique for quantifying CPH in bulk drug and pharmaceutical formulations while minimizing interference from excipients and degradation products [1].
First-order derivative spectroscopy involves converting normal absorption spectra into their first derivatives with respect to wavelength. This technique enhances the discrimination of overlapping spectral bands and improves resolution of minor spectral features. For this compound analysis, difference spectrophotometry is employed, utilizing the spectral differences between ionized forms of the drug in acidic and basic media [1].
Materials Required:
Equipment:
The first-order derivative spectroscopic method for CPH has been comprehensively validated according to standard analytical guidelines [1]:
Table 1: Optical Characteristics and Validation Parameters for CPH Analysis
| Parameter | Value/Specification |
|---|---|
| λmax (nm) | 221 |
| λmin (nm) | 275 |
| Beer's Law Range (μg/ml) | 1-35 |
| Molar Absorptivity (lit mole−1 cm−1) | 1.3 × 10⁴ |
| Sandell's Sensitivity (μg/cm²/0.001 AU) | 0.03040 |
| Regression Equation | 0.023 × C + 0.0036 |
| Correlation Coefficient (r²) | 0.9997 |
| Limit of Detection (μg/ml) | 0.0876 |
| Limit of Quantification (μg/ml) | 0.2930 |
| Precision (% RSD) | <1% |
Table 2: Accuracy Evaluation Through Recovery Studies
| Formulation Concentration (μg/ml) | Standard Spiked (μg/ml) | Total Concentration Found (μg/ml) | % Recovery |
|---|---|---|---|
| 10 | 2 | 11.84 | 99.05 ± 0.42 |
| 10 | 3 | 12.92 | 99.46 ± 0.33 |
| 10 | 4 | 14.01 | 100.12 ± 0.42 |
| 30 | 2 | 32.10 | 100.32 ± 0.52 |
| 30 | 3 | 32.92 | 99.76 ± 0.34 |
| 30 | 4 | 33.75 | 99.28 ± 0.36 |
Table 3: Precision Evaluation Data
| Performance Parameter | CPH Results (% CV) |
|---|---|
| Intraday Precision | 0.654 |
| Interday Precision | 0.626 |
| Reproducibility (% RSD) | 0.587 |
The following diagram illustrates the complete analytical workflow for first-order derivative spectroscopic analysis of this compound:
Calculation of CPH Content:
Plot the difference in amplitude (ΔA) between 221 nm and 275 nm against concentration to generate a calibration curve.
Use the regression equation (y = 0.023x + 0.0036) for determining unknown concentrations.
Calculate the drug content in formulations using:
% Label Claim = (Calculated Concentration / Label Claim) × 100
Acceptance Criteria:
The first-order derivative spectroscopy method offers several advantages for CPH analysis:
This method is particularly suitable for:
What is the overall degradation pathway of Cefetamet Pivoxil HCl in aqueous solution? The degradation of Cefetamet Pivoxil HCl in aqueous solutions follows first-order kinetics and occurs through three simultaneous processes involving general acid-base and specific acid-base catalysis [1] [2] [3]:
What is the optimal pH range for maximum stability? Maximum stability for Cefetamet Pivoxil HCl in aqueous solution is observed in the pH range of 3 to 5 [1] [2] [3]. The pH-rate profile is characteristically U-shaped, with degradation rates increasing in more acidic (pH < 3) and more basic (pH > 5) conditions.
Do buffers influence the degradation rate? Yes, a phenomenon known as buffer catalysis was observed. The study specifically noted this catalytic effect in both acetate and phosphate buffers, meaning the buffer components themselves accelerate the degradation reaction beyond the influence of pH alone [1].
The table below summarizes the key quantitative relationships from the research, which can be used to predict degradation rates under various conditions.
| Factor | Relationship or Value | Experimental Conditions / Notes |
|---|---|---|
| Kinetic Order | First-order kinetics [1] [2] | - |
| pH-Rate Profile | U-shaped profile [2] [3] | - |
| pH of Maximum Stability | pH 3 - 5 [1] [2] [3] | - |
| Rate Expression | kpH = kH+ aH+ + kH2O kOH- aOH- [1] [3] | kH+, kOH-: 2nd-order rate constants for H⁺ and OH⁻ catalysis; kH2O: pseudo-first-order constant for spontaneous hydrolysis. |
| Buffer Catalysis | Observed in acetate and phosphate buffers [1] | The degradation rate increases with buffer concentration. |
| Study Temperatures | 333 K, 343 K, 353 K, 363 K (Approx. 60°C, 70°C, 80°C, 90°C) [1] [2] | The pH-rate profiles were constructed at these temperatures. |
This workflow outlines the key steps for conducting a stability study to determine the influence of pH on the degradation kinetics of a drug substance in solution, based on the methodology used in the cited research [1].
Key Technical Details:
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Degradation is faster than expected at a stable pH. | Buffer catalysis. The concentration of the buffer (e.g., acetate, phosphate) is accelerating the reaction [1]. | Minimize the buffer concentration to the lowest level sufficient for maintaining pH. Re-evaluate the formulation for a non-catalytic buffer system. |
| The degradation profile does not match the expected U-shaped curve. | Complex degradation pathways. The major degradation product can shift (e.g., from Δ3- to Δ2-cephalosporin) in different media, altering kinetics [1]. | Ensure the experimental medium (e.g., simple buffer vs. complex bio-relevant fluid) is appropriate. Identify and quantify major degradation products. |
| Poor resolution of parent drug from degradation products in HPLC. | Inadequate HPLC method. The method may not be stability-indicating [1]. | Develop and validate a stability-indicating HPLC method (e.g., UHPLC-DAD) that can separate the parent compound from all major degradation products [5]. |
The data below compares the degradation of Cefetamet Pivoxil with two other cephalosporin prodrug esters.
Table 1: Degradation Half-Lives (t₁/₂) in Different Media (pH 7.4, 37°C) [1] [2]
| Prodrug Ester | Phosphate Buffer Half-Life (hours) | Human Intestinal Juice Half-Life (hours) |
|---|---|---|
| Cefetamet Pivoxil (CAT) | 4.3 | 0.78 |
| Cefuroxime Axetil (CAE) | 1.6 (for both diastereoisomers) | 0.37 & 0.93 (for each diastereoisomer) |
| Cefpodoxime Proxetil (CPD) | 2.2 (for both diastereoisomers) | 0.18 & 0.98 (for each diastereoisomer) |
Table 2: Major Degradation Product Formed After 24 Hours [1] [2]
| Prodrug Ester | Phosphate Buffer (Major Product) | Human Intestinal Juice (Major Product) |
|---|---|---|
| Cefetamet Pivoxil (CAT) | Δ2-Cephalosporin (61%) | Δ3-Cephalosporin (86%) |
| Cefuroxime Axetil (CAE) | Δ2-Cephalosporin (74%) | Δ3-Cephalosporin (75%) |
| Cefpodoxime Proxetil (CPD) | Δ2-Cephalosporin (85%) | Δ3-Cephalosporin (87%) |
This methodology is adapted from the cited study for you to replicate [2].
Key Materials:
Procedure:
Q1: Why does Cefetamet Pivoxil degrade much faster in intestinal juice than in a phosphate buffer of the same pH? The degradation in intestinal juice is primarily driven by enzymatic hydrolysis from esterases present in the gut, which is a faster process than the chemical hydrolysis that occurs in the simple phosphate buffer model [1].
Q2: The major degradation product in my phosphate buffer assay is the inactive Δ2-isomer. Does this mean the oral bioavailability will be low? Not necessarily. The study concludes that the Δ2 isomerization in buffer does not significantly impact the ultimate bioavailability. This is because the primary pathway in the real physiological environment (the intestine) is enzymatic hydrolysis, which directly produces the active Δ3-cephalosporin, allowing for absorption [1].
Q3: For prodrugs with diastereoisomers (like Cefuroxime Axetil), is stability affected by stereochemistry? Yes, the study found a high degree of stereoselectivity in enzymatic hydrolysis. The diastereoisomers of Cefuroxime Axetil and Cefpodoxime Proxetil were degraded at different rates in intestinal juice, suggesting that using the more stable diastereoisomer could be a strategy to increase oral bioavailability [1].
What is the general degradation behavior of Cefetamet Pivoxil in solution? Cefetamet Pivoxil hydrochloride undergoes first-order hydrolysis kinetics in aqueous solutions. Its stability is highly dependent on pH, temperature, and the presence of buffers, which can catalyze the reaction [1] [2].
At what pH is Cefetamet Pivoxil most stable? The pH-rate profile is characteristically U-shaped. The maximum stability for Cefetamet Pivoxil is observed in the pH region of 3 to 5 [1].
What is the main analytical method used to monitor the hydrolysis? The degradation is effectively followed by High-Performance Liquid Chromatography (HPLC) [1] [3].
The table below summarizes the key kinetic parameters and experimental conditions from the primary study. The pH-rate expression for hydrolysis was determined to be k(pH) = kH+ aH+ + kH2O + kOH- aOH-, where kH+ and kOH- are second-order rate constants for hydrogen and hydroxyl ion catalysis, and kH2O is the pseudo-first-order rate constant for the spontaneous reaction with water [1].
Table 1: Summary of Kinetic Parameters and Experimental Conditions
| Parameter | Details / Values | Notes |
|---|---|---|
| Kinetic Order | First-order [1] | Reaction rate depends on the concentration of CP. |
| pH-Rate Profile | U-shaped [1] | Minimum degradation occurs between pH 3-5. |
| Studied Temperatures | 333 K, 343 K, 353 K, 363 K [1] | Equivalent to 60°C, 70°C, 80°C, and 90°C. |
| Buffer Catalysis | Observed in acetate and phosphate buffers [1] | Buffer concentration can influence the reaction rate. |
| Key Target Proteins | MAPK8, MAPK10, BAD [4] | Associated with the RAS signaling pathway. |
This protocol is adapted from the methodology used in the search results to determine the degradation kinetics of Cefetamet Pivoxil [1].
1. Solution Preparation: * Prepare a stock solution of this compound in an appropriate solvent. * Dispense aliquots into a series of buffers covering a broad pH range (e.g., 1-10). Crucially, include buffers in the pH 3-5 range to confirm the region of maximum stability. * Note: Be aware that the degradation rate can be catalyzed by the buffer species itself (acetate, phosphate). For highly precise kinetic studies, keep the buffer concentration and ionic strength constant across all samples.
2. Forced Degradation Studies: * Place the prepared solutions in controlled-temperature incubators or water baths. The study should be performed at multiple temperatures (e.g., 60°C, 70°C, 80°C, 90°C) to establish temperature dependence [1]. * At predetermined time intervals, withdraw samples from each vessel and immediately analyze or quench the reaction to stop further degradation.
3. HPLC Analysis: * Instrument: Use a standard HPLC system equipped with a UV-Vis or PDA detector. * Column: A reverse-phase C18 column is typically suitable. * Mobile Phase: Develop a gradient or isocratic method that adequately separates Cefetamet Pivoxil from its degradation products (primarily the active drug, cefetamet). * Quantification: Measure the peak area of Cefetamet Pivoxil remaining in each sample over time.
4. Data Processing: * Plot the natural logarithm of the remaining Cefetamet Pivoxil concentration (or peak area) versus time. A linear plot confirms first-order kinetics. * The slope of this line is the apparent pseudo-first-order rate constant (kobs) for that specific condition (pH, temperature, buffer). * Construct a pH-rate profile by plotting kobs against pH at a constant temperature. * An Arrhenius plot (ln k vs. 1/T) can be used to determine the activation energy (Ea) for the hydrolysis reaction at different pH levels.
Table 2: Common Experimental Issues and Solutions
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Unexpectedly fast degradation across all pH levels. | Temperature control failure or contamination. | Calibrate temperature sensors, ensure homogeneous heating (e.g., using a water bath), and use sterile, clean glassware. |
| No clear U-shaped pH-rate profile. | Inadequate pH range or inaccurate buffer preparation. | Verify buffer pH values at the study temperature using a calibrated pH meter. Widen the pH range of tested solutions. |
| High variability in rate constants between replicates. | Inconsistent sampling or analysis. | Standardize sampling times and volumes. Ensure the HPLC system is well-calibrated and the injection volume is precise. |
| Poor peak separation in HPLC. | Degradation products co-eluting with the parent compound. | Optimize the HPLC method (e.g., adjust mobile phase composition, gradient program, column temperature, or flow rate). |
The following diagram illustrates the logical workflow and the key relationships between pH, temperature, and the degradation rate of Cefetamet Pivoxil, as established by the research.
The tables below summarize quantitative data on Cefetamet Pivoxil HCl degradation kinetics from published studies [1] [2] [3].
Table 1: Degradation Rate Constants and Stability of Cefetamet Pivoxil HCl
| Parameter | Conditions | Value / Observation | Significance / Implication |
|---|---|---|---|
| Optimal pH Range | Aqueous Solution | pH 3 - 5 (Maximum stability) [1] [4] | Formulate and conduct experiments within this range for maximum compound integrity. |
| Kinetic Order | Aqueous Solution | First-order kinetics (concentration-dependent) [1] [3] | Degradation rate is directly proportional to the concentration of Cefetamet Pivoxil. |
| pH-Rate Profile | Aqueous Solution | U-shaped profile [1] [3] | Degradation occurs through three simultaneous pathways: acid-catalyzed (kH+), water-catalyzed (kH2O), and base-catalyzed (kOH-). |
| Half-life in Human Intestinal Juice | pH 7.4, 37°C | ~0.78 hours [2] [3] | Simulates rapid hydrolysis in the human body, relevant for bioavailability studies. |
| Half-life in Phosphate Buffer | 0.6 M, pH 7.4, 37°C | ~4.3 hours [2] | Highlights significant buffer catalysis; phosphate buffer accelerates degradation compared to the intrinsic rate at that pH. |
Table 2: Buffer Catalysis and Degradation Product Distribution
| Buffer System | Catalysis Observed? | Major Degradation Product in Buffer | Major Degradation Product in Human Intestinal Juice |
|---|---|---|---|
| Acetate | Yes [1] [3] | Information not specified in search results | Information not specified in search results |
| Phosphate | Yes [1] [3] | Δ2-Cephalosporin (e.g., ~61%) [2] [3] | Δ3-Cephalosporin (e.g., ~86%) [2] [3] |
| Carbonate | Not explicitly studied for Cefetamet Pivoxil, but a known catalyst for other drugs [5] | Not Applicable | Not Applicable |
Here are detailed methodologies for studying the degradation kinetics of Cefetamet Pivoxil HCl, based on the published research [1] [3].
1. Objective: To determine the degradation rate of Cefetamet Pivoxil HCl across a range of pH values and construct a pH-rate profile.
2. Materials:
3. Procedure:
4. Data Analysis:
k_obs) for that specific pH and temperature.k_obs values against the corresponding pH values.1. Objective: To quantify the catalytic effect of acetate and phosphate buffers on the degradation rate.
2. Materials: (Same as Protocol 1, with a focus on acetate and phosphate buffers)
3. Procedure:
4. Data Analysis:
k_obs) against the total buffer concentration. A linear relationship with a positive slope indicates general acid/base catalysis by the buffer species.The following diagram illustrates the logical workflow and key relationships for the degradation pathways and catalysis studies.
Q1: Why does my Cefetamet Pivoxil solution degrade rapidly at neutral pH, even when the temperature is controlled? A1: This is expected behavior. The pH-rate profile is U-shaped, with minimum stability (maximum degradation rate) in the neutral to basic pH range [1] [3]. Furthermore, phosphate buffer, commonly used at pH 7.4, exhibits a significant catalytic effect, further accelerating degradation compared to the intrinsic rate at that pH [1] [2].
Q2: The degradation products profile from my stability study in buffer does not match the profile seen in biological media like intestinal juice. Why? A2: This is a critical observation. The degradation in phosphate buffer is primarily a chemical process that favors the formation of the Δ2-cephalosporin isomer. In contrast, degradation in human intestinal juice is largely enzymatic (via esterases) and proceeds with high stereoselectivity, favoring the formation of the active Δ3-cephalosporin and its derivatives [2] [3]. The mechanism and pathway of hydrolysis differ fundamentally.
Q3: How can I minimize buffer catalysis in my experimental assays? A3:
Q4: Is the degradation kinetics of Cefetamet Pivoxil always first-order? A4: In aqueous solution, the degradation of Cefetamet Pivoxil HCl consistently follows first-order kinetics, meaning the rate is directly proportional to its concentration [1] [3]. This holds true for the study of its hydrolysis as a function of pH, temperature, and buffer concentration.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Unexpectedly high degradation rate | Buffer catalysis is not accounted for; pH is outside optimal 3-5 range; temperature is too high. | Reduce buffer concentration; adjust pH to 4.0 ± 0.5; lower incubation temperature and reassess stability. |
| HPLC shows multiple unknown peaks | Normal degradation products (Δ2 and Δ3 isomers) forming; potential interaction with buffer components. | Validate HPLC method for selectivity and ability to separate known degradants [3]; review mobile phase compatibility. |
| Irreproducible kinetic data between batches | Slight variations in pH or buffer molarity; temperature fluctuations in water bath; inadequate solution preparation. | Calibrate pH meter and prepare buffers meticulously; verify water bath temperature stability; document all preparation parameters. |
| Low recovery in bioavailability experiments | Rapid enzymatic hydrolysis in intestinal fluid before absorption [2]. | This is an inherent property of the prodrug. Compare results against the known half-life in intestinal juice (~0.78 h) [2]. |
The table below summarizes validated methods from recent studies, providing a benchmark for the precision you can expect to achieve.
| Analytical Method | Key Parameters | Reported Precision (RSD) | Application & Context |
|---|
| Reverse-Phase HPLC [1] [2] | Column: C-18 Mobile Phase: Acetonitrile:Water (80:20 v/v) Detection: 251 nm Flow Rate: 0.5 ml/min | Intra-day: < 0.52% [2] Inter-day: < 0.91% [2] | Estimation in bulk and tablet dosage forms. | | HPLC (Alternative) [3] | Column: C18 Mobile Phase: Water-Acetonitrile-Methanol-Phosphate buffer, pH 3.5 (50:35:10:5, v/v) Detection: 254 nm Flow Rate: 1.5 ml/min | RSD: 0.03% - 1.76% [3] | Analysis of drug substance and powder for oral suspension. | | Difference Spectrophotometry [4] | Acidic & Basic Forms in 0.1N HCl/NaOH Measurement: ΔA at 221 nm & 275 nm | RSD: < 1% [4] | Estimation in bulk and tablet formulations. |
Here are the step-by-step protocols for the two most common and precise methods.
This method is noted for being cost-effective, simple, precise, and robust.
Materials and Reagents
Method Configuration
Sample Preparation
Method Validation (Precision)
This method is a simpler alternative that is useful for rapid analysis.
Materials and Reagents
Sample Preparation
Measurement Protocol
Method Validation
Q1: What is an acceptable % RSD for method precision in HPLC analysis of Cefetamet Pivoxil? For a well-developed and validated method, the % RSD for peak areas from multiple injections of the same homogeneous sample should generally be less than 2.0%. The methods cited above demonstrate that achieving a precision of less than 1.0% is possible with careful optimization [4] [2].
Q2: How can I improve the precision of my sample preparation for tablet formulations? The key is to ensure the API is completely and uniformly extracted from the excipients.
Q3: My HPLC peaks are tailing. How does this affect precision and how can I fix it? Peak tailing indicates a problem with the chromatography that can lead to inaccurate integration and poor precision.
Understanding how Cefetamet Pivoxil degrades is the first step in troubleshooting stability issues. The key quantitative data is summarized in the table below.
Table 1: Kinetic Parameters for Cefetamet Pivoxil Hydrolysis
| Parameter | Condition | Value / Observation | Significance / Note |
|---|---|---|---|
| Degradation Kinetics | General hydrolysis | Follows first-order kinetics [1] | Rate of degradation is concentration-dependent. |
| pH-Rate Profile | Across pH range | U-shaped profile [1] | Degradation occurs in both acidic and basic conditions. |
| pH of Maximum Stability | Aqueous solutions | pH 3 to 5 [1] | Formulations should target this range for optimal shelf-life. |
| Rate Constant (k₁₀₀°C) | Acidic conditions (outside pH 3-5) | Expected to be higher than at pH 4 | The further from the optimal pH, the faster the degradation rate. |
| Buffer Influence | Acetate & Phosphate | Observable buffer catalysis [1] | Buffer species can accelerate degradation; choice of buffer is critical. |
The following diagram illustrates the logical relationship of factors influencing Cefetamet Pivoxil stability, based on the kinetic data.
For effective troubleshooting, you need reliable methods to monitor the active pharmaceutical ingredient (API) and its degradants.
Table 2: Overview of Key Analytical Techniques
| Technique | Application | Key Details | Reference Compound |
|---|---|---|---|
| Stability-Indicating HPLC | Quantify CPH and separation of degradants | Not fully detailed for CPH; method development required. | Cefetamet Pivoxil [2] |
| LC/Time-of-Flight MS & Ion Trap MS | Identify and characterize impurities & degradants | Used to separate and identify 10 impurities and isomers in CPH. | Cefetamet Pivoxil [2] |
| Spectrophotometric Methods | Rapid, cost-effective quantitative analysis of intact CPH | Method A: Abs. at 645 nm; Method B: Abs. at 524 nm. | Cefetamet Pivoxil [3] |
A general workflow for a forced degradation study, which is a core tool for stability investigation, is outlined below.
Q1: Our Cefetamet Pivoxil formulation is losing potency faster than expected. What are the most likely causes?
Q2: How can I develop a stability-indicating method for Cefetamet Pivoxil?
Q3: We have detected unknown impurities in our stability samples. How can we identify them?
The following questions and answers address the fundamental stability profile of Cefetamet Pivoxil, which is crucial for troubleshooting experimental issues.
FAQ 1: How does pH affect the degradation kinetics of Cefetamet Pivoxil? The degradation of Cefetamet Pivoxil in aqueous solutions follows a characteristic U-shaped pH-rate profile [1] [2]. This means degradation occurs at the highest rates in both strongly acidic and strongly basic conditions, with a region of maximum stability in between. The observed degradation is a result of three simultaneous processes: a reaction catalyzed by hydrogen ions (H⁺), a spontaneous reaction catalyzed by water molecules, and a reaction catalyzed by hydroxide ions (OH⁻) [1].
FAQ 2: What is the most stable pH range for Cefetamet Pivoxil in solution? Maximum stability for Cefetamet Pivoxil is observed in the pH region from 3 to 5 [1] [2] [3]. You should expect a significant increase in the degradation rate as the pH moves outside of this range, especially under basic conditions.
FAQ 3: Besides pH, what other factors can accelerate degradation? The degradation kinetics are also significantly influenced by temperature and buffer catalysis.
The table below summarizes the key factors and their effects on degradation:
Factors Influencing Cefetamet Pivoxil Degradation
| Factor | Effect on Degradation | Key Finding / Quantitative Data |
|---|---|---|
| pH (Basic Condition) | Significant increase | Rate increases with rising OH⁻ activity; maximum stability at pH 3-5 [1] [2]. |
| Temperature | Significant increase | pH-rate profiles established at 333K, 343K, 353K, 363K (59.85°C, 69.85°C, 79.85°C, 89.85°C) [1] [2]. |
| Buffer Species | Catalytic effect | Observable catalysis in acetate and phosphate buffers [1] [2]. |
| Kinetics Order | First-order | Degradation follows first-order kinetics with respect to CP concentration [1] [3]. |
Here is a detailed methodology for investigating the degradation kinetics of Cefetamet Pivoxil, based on the research studies [1].
1. HPLC Analysis Setup
2. Forced Degradation Study in Basic Condition
3. Kinetics Data Generation
The workflow for this investigation can be summarized as follows:
Problem: Unexpectedly high degradation rate in control experiments.
Problem: Low degradation or no degradation under mild basic conditions.
Problem: Complex chromatograms with multiple peaks after stress.
The table below summarizes the key stability findings for Cefetamet Pivoxil Hydrochloride (CPH) from the search results.
| Stress Condition | Stability of Cefetamet Pivoxil HCl | Key Degradation Products / Notes | Source |
|---|---|---|---|
| High Humidity & Heat | Susceptible to degradation | Degradation occurs under combined high temperature and relative humidity. | [1] |
| Aqueous Solutions | Degradation kinetics depend on pH & temperature | Most stable at pH ~6.0; degradation involves specific acid-base and water-catalyzed reactions. | [2] |
| Alkaline Condition (NaOH) | Susceptible to degradation | Used in forced degradation studies. | [1] [3] |
| Acidic Condition (HCl) | Susceptible to degradation | Used in forced degradation studies. | [1] |
| Oxidative Condition (H₂O₂) | Stable | No significant degradation reported. | [1] |
| Heat (Dry Air) | Stable | No significant degradation reported. | [1] |
| Photolysis (Irradiation) | Stable | No significant degradation reported. | [1] |
A stability-indicating UHPLC-DAD method was developed to analyze Cefetamet Pivoxil HCl in the presence of its degradation products. Here is a summary of the validated method parameters [1]:
| Parameter | Description / Value |
|---|---|
| Objective | To determine Cefetamet Pivoxil HCl in the presence of its degradation products. |
| Chromatographic Column | Waters Acquity BEH C18 (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase | 0.1% Formic Acid : Acetonitrile (40:60, v/v) |
| Flow Rate | 0.7 mL/min |
| Detection Wavelength | 265 nm |
| Column Temperature | 30 °C |
| Linearity Range | 10 - 240 µg/mL (R² = 0.9999) |
| Precision (RSD) | < 2% |
| Accuracy (Recovery) | 97.79 - 102.08% |
You can use the following detailed methodology to conduct forced degradation studies on Cefetamet Pivoxil HCl, based on the cited research [1].
Sample Preparation:
Chromatographic Analysis:
The search results indicate that Cefetamet Pivoxil HCl is hygroscopic and can pose challenges during formulation [4]. The following workflow outlines a strategy for developing a stable solid dosage form for such a compound.
Stability-Oriented Formulation Workflow
What is the most stable pH for Cefetamet Pivoxil HCl in an aqueous solution? The degradation kinetics of Cefetamet Pivoxil HCl in aqueous solutions are pH-dependent. The drug is most stable at a pH of approximately 6.0. Degradation occurs more rapidly in both acidic and basic conditions due to specific acid-base catalysis and water-catalyzed reactions [2].
What is a key formulation technique to improve the stability of Cefetamet Pivoxil HCl in a solid dosage form? Given the drug's instability under high humidity, it is advisable to avoid wet granulation processes that introduce moisture. A patent suggests using a dry compression (dry granulation) process to manufacture capsules, which helps maintain product stability by preventing exposure to water during manufacturing [4].
Does the UHPLC method distinguish Cefetamet Pivoxil HCl from its degradation products? Yes. The developed UHPLC-DAD method is stability-indicating, meaning it can successfully separate Cefetamet Pivoxil HCl from the degradation products formed under various stress conditions like acid, base, heat, and humidity. This allows for accurate quantification of the intact drug even in degraded samples [1].
The table below summarizes specific, experimentally validated mobile phase compositions for Cefetamet Pivoxil Hydrochloride from the literature. You can use these as a starting point for your method development [1] [2] [3].
| Mobile Phase Composition | Stationary Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time | Application & Notes |
|---|
| Water-Acetonitrile-Methanol-Phosphate buffer, pH 3.5 (50:35:10:5, v/v) [1] [3] [4] | C18 Absorbosphere (150 x 4.6 mm, 5 µm) [1] [3] [4] | 1.5 [1] [3] [4] | 254 [1] [3] [4] | Information missing | Drug substance & powder for oral suspension; Validated per ICH guidelines [1] [3]. | | Acetonitrile:Water (80:20, v/v) [2] | Hypersil C18 [2] | 0.5 [2] | 251 [2] | ~6.3 min [2] | Bulk & tablet dosage forms; Method validated [2]. | | Phosphate Buffer (pH 6.8):Methanol (75:25, v/v) [5] | Kinetex C18 (100 x 4.6 mm, 5 µm) [5] | 1.0 [5] | 288 [5] | Information missing | Used for analysis of Cefixime in water; demonstrates applicability of similar mobile phase for cephalosporins [5]. |
Here are solutions to some frequent problems you might encounter during method development and routine analysis.
Problem: Peak Tailing or Broad Peaks
Problem: Shifting Retention Times
Problem: High Backpressure
Should I use isocratic or gradient elution for Cefetamet Pivoxil analysis?
What is the typical linearity range for this method?
How is the method validated for precision and accuracy?
To help visualize the process, the following diagram outlines the key steps in the HPLC method operation and a logical path for diagnosing common issues.
The table below summarizes the quantitative data for different analytical techniques, which can be used for easy comparison and method selection.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Source / Citation |
|---|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Drug substance & Powder for oral suspension | Not explicitly stated | Not explicitly stated | [1] [2] |
| Spectrophotometry | Bulk drug & Tablet formulations | 0.0876 µg/mL | 0.2930 µg/mL | [3] |
| Flow Injection Chemiluminescence | Human urine & Human serum | 0.1 ng/mL | 0.4 ng/mL (Linear from 0.4-100.0 ng/mL) | [4] |
Here are the detailed methodologies for the key analytical techniques from the search results.
This method is validated for quality control of pharmaceutical preparations [1] [2].
Chromatographic Conditions:
Sample Preparation:
Method Validation Notes: The method was validated and showed a linear range of 30.0-80.0 µg/mL with a correlation coefficient of 0.99989. The relative standard deviation (RSD) for precision was between 0.03% and 1.76%, and the accuracy was 100.09% [1] [2].
This method is simple, rapid, and suitable for bulk drug and tablet formulations [3].
Principle: The method is based on measuring the difference in absorbance of the drug in acidic (0.1N HCl) and basic (0.1N NaOH) solutions.
Procedure:
This highly sensitive method is designed for determining drug levels in human urine and serum [4].
Principle: The method leverages the enhancing effect of Cefetamet Pivoxil on the chemiluminescent reaction between luminol and dissolved oxygen.
Flow Injection System: The specific flow rates and manifold configuration are critical. The analysis is completed in about 40 seconds per sample at a flow rate of 2.0 mL/min.
Sample Preparation: The research article does not detail the sample preparation for the complex biological matrices like urine and serum, which would likely involve steps such as dilution, deproteinization, or filtration to minimize matrix interference.
Based on the methodological information, here are some common issues and solutions.
FAQ 1: My HPLC analysis shows poor peak shape or resolution. What could be the cause?
FAQ 2: The spectrophotometric method shows low recovery when analyzing tablets.
FAQ 3: How do I choose the most appropriate method for my needs?
The following diagram visualizes the multi-step workflow for the HPLC method, providing a clear overview of the analytical process.
The table below summarizes the core in vitro antibacterial activity and key clinical trial outcomes for Cefetamet Pivoxil and Cefaclor.
| Feature | Cefetamet Pivoxil | Cefaclor |
|---|---|---|
| Classification | Third-generation oral cephalosporin [1] [2] | Second-generation oral cephalosporin [3] [4] |
| Key Gram-positive Activity | Active against streptococci, including S. pneumoniae and group A beta-haemolytic streptococci. Inactive against staphylococci and enterococci [2] [5]. | Active against Staphylococcus species, though one study noted Cefpodoxime had lower MICs against most staphylococci [6]. |
| Key Gram-negative Activity | Broad and potent activity against Enterobacteriaceae (e.g., E. coli, Klebsiella, Proteus), Neisseria gonorrhoeae, Haemophilus influenzae (including beta-lactamase-producing strains), and Moraxella catarrhalis. Inhibits many Cefaclor-resistant species [2] [5]. | Less active against Enterobacteriaceae compared to Cefetamet. Susceptibility is often compromised in ESBL-producing strains, though it can be restored with beta-lactamase inhibitors [3] [4] [5]. |
| Notable Gaps | Not active against Pseudomonas aeruginosa and staphylococci [2] [5]. | Poor activity against many Cefaclor-resistant Gram-negative pathogens [5]. |
| Beta-Lactamase Stability | Enhanced stability against many beta-lactamases, particularly those produced by H. influenzae and M. catarrhalis [2] [5]. | Less stable against various beta-lactamases. Susceptibility can be significantly restored in vitro by combining it with inhibitors like clavulanic acid and sulbactam [3] [4]. |
| Clinical Efficacy (Cure Rate) | 86% cure rate in acute otitis media in children [1]. | 78% cure rate in acute otitis media in children [1]. |
To evaluate antibacterial activity and efficacy, researchers typically employ a series of standardized tests. The following diagram and descriptions outline the common workflow for generating the data discussed in this guide.
The core experimental methods used in the cited studies include:
The choice between these two agents in a clinical or research context depends heavily on the local antimicrobial resistance patterns and the suspected causative pathogens.
The table below summarizes two validated HPLC methods for the analysis of Cefetamet Pivoxil.
| Feature | Method 1: RP-HPLC for Tablets [1] | Method 2: Isocratic LC for Drug Substance & Oral Suspension [2] |
|---|---|---|
| Analytical Technique | Reverse-Phase HPLC (RP-HPLC) | Isocratic High-Performance Liquid Chromatography |
| Stationary Phase | C-18 Column | C18 Absorbosphere Column (150 x 4.6 mm i.d., 5 µm) |
| Mobile Phase | Acetonitrile: Water (80:20 v/v) | Water-Acetonitrile-Methanol-Phosphate buffer, pH 3.5 (50:35:10:5, v/v) |
| Detection Wavelength | 251 nm | 254 nm |
| Flow Rate | Information not specified in source | 1.5 ml min⁻¹ |
| Linearity Range | 10 - 50 µg/ml | 30.0 - 80.0 µg ml⁻¹ |
| Correlation Coefficient | Information not specified in source | 0.99989 |
| Intra- & Inter-day Precision (RSD) | Confirmed as per ICH guidelines (exact values not provided) | 0.03% to 1.76% |
| Accuracy (Recovery) | Confirmed as per ICH guidelines (exact value not provided) | 100.09% |
| Application | Bulk and Tablet Dosage Form | Drug Substance and Powder for Oral Suspension |
Here are the detailed methodologies for the key experiments cited in the comparison table.
This method was developed to be cost-effective, simple, precise, and robust for estimating Cefetamet Pivoxil in bulk and tablet dosage forms.
This method was developed and validated for the assay of Cefetamet Pivoxil hydrochloride in both the raw drug substance and a powder formulation for an oral suspension.
To help visualize the process of selecting and implementing an analytical method, the following diagram outlines a logical workflow from method choice to validation and final analysis.
The relationships between the various parameters validated in an analytical procedure are crucial for ICH compliance. The following diagram maps these key connections.
The table below summarizes the key characteristics of these two oral third-generation cephalosporins based on the gathered data.
| Feature | Cefetamet Pivoxil | Cefixime |
|---|---|---|
| Drug Generation | Third-generation cephalosporin [1] | Third-generation cephalosporin [1] |
| Administration | Oral prodrug (ester of Cefetamet) [2] | Orally available [1] |
| Typical Adult Dosage | 250-500 mg twice daily [3]; 500 mg twice daily (for cUTI) [4] | 200 mg twice daily [3]; 400 mg daily [5] |
| Primary Elimination | Renal [6] | Non-renal (~80%) [7] |
| Key PK/PD Consideration | Exhibits nonlinear pharmacokinetics [7] | Exhibits nonlinear pharmacokinetics [7] |
| Activity vs. *S. aureus* | Less active [1] [8] | Less active [1] [8] |
| Stability to β-lactamases | Good stability against classic β-lactamases; most stable against extended-spectrum β-lactamases (ESBLs) among oral cephalosporins [8] | Good stability against classic β-lactamases [8] |
| Activity vs. Enterobacteriaceae | Borderline for low-level cephalosporinase producers; ineffective against high-level producers [8] | Borderline for low-level cephalosporinase producers; ineffective against high-level producers [8] |
Clinical studies from the 1990s directly compared the therapeutic equivalence of Cefetamet Pivoxil and Cefixime.
Respiratory Tract Infections (RTIs)
Urinary Tract Infections (UTIs)
Safety Profile
For researchers, here is a summary of the methodologies from key clinical studies cited.
1. Randomized Controlled Clinical Study in Respiratory and Urinary Tract Infections [3]
2. Double-Blind Comparative Study in Chronic Respiratory Tract Infections [5]
The following diagram illustrates the metabolic activation and mechanism of action shared by Cefetamet Pivoxil and other oral cephalosporin prodrugs.
Cefetamet Pivoxil is a prodrug designed for improved oral absorption. It is hydrolyzed by esterases in the intestinal wall to its active form, Cefetamet [2]. The active drug exerts its bactericidal effect by binding to Penicillin-Binding Proteins (PBPs) in the bacterial cell wall, disrupting cell wall synthesis [2].
The diagram below outlines the key steps for conducting a clinical trial to comparatively evaluate antibiotic efficacy, reflecting the methodologies in the cited studies.
| Analytical Method | Spiked Concentration (μg/mL) | Recovery Percentage (%) | Precision (% RSD) | Reference |
|---|---|---|---|---|
| Difference Spectrophotometry [1] | 2 (on 10 μg/mL base) | 99.05 ± 0.42 | < 1% | [1] |
| 3 (on 10 μg/mL base) | 99.46 ± 0.33 | < 1% | ||
| 4 (on 10 μg/mL base) | 100.12 ± 0.42 | < 1% | ||
| 2 (on 30 μg/mL base) | 100.32 ± 0.52 | < 1% | ||
| 3 (on 30 μg/mL base) | 99.76 ± 0.34 | < 1% | ||
| 4 (on 30 μg/mL base) | 99.28 ± 0.36 | < 1% | ||
| HPLC Method [2] [3] | Information not specified in detail | 100.09% (overall accuracy) | 0.03% to 1.76% (overall precision) | [2] |
Here are the detailed methodologies for the key experiments cited in the table.
This method estimates the drug by measuring the absorbance difference between solutions in acidic and basic states.
This method uses High-Performance Liquid Chromatography for quantification and was validated for analyzing drug substance and powder for oral suspension.
The following diagrams illustrate the procedural steps for the two analytical methods.
The table below summarizes the core characteristics and clinical data for these two cephalosporins.
| Feature | Cefetamet Pivoxil | Cefadroxil |
|---|---|---|
| Cephalosporin Generation | Third-generation [1] [2] | First-generation [3] [4] |
| Mechanism of Action | Inhibition of bacterial cell wall synthesis via binding to Penicillin-Binding Proteins (PBPs) [2] [4] | Inhibition of bacterial cell wall synthesis via binding to Penicillin-Binding Proteins (PBPs) [3] [4] |
| Key Spectrum of Activity | Broad vs. Gram-negative; active vs. Streptococcus pneumoniae, Haemophilus influenzae, Moraxella catarrhalis, Enterobacteriaceae. Not active vs. staphylococci & Pseudomonas [1] [2] [5] | Broad vs. Gram-positive; active vs. Staphylococcus aureus, Streptococcus pyogenes, E. coli, Proteus mirabilis, Klebsiella sp. [3] |
| Pharmacokinetics (Oral) | Bioavailability: ~50% (with food) [6] [2]. Half-life: ~2.2-2.8 hours [2]. Protein binding: ~22% [1] [2] | Well-absorbed; food does not interfere [3]. Half-life: ~1.5 hours [3]. Protein binding: ~20% [3] |
| Clinical UTI Efficacy (Geriatric, Complicated) | 88% bacteriological cure rate (22/25 patients) [7] | 66.7% bacteriological cure rate (16/24 patients) [7] |
| Statistical Significance (in study) | p-value = 0.0464 for eradication of predominant pathogen (E. coli) [7] | Not significant |
| Common Adverse Effects | Gastrointestinal (diarrhea, nausea, vomiting) [1] [2] [5] | Gastrointestinal (nausea, vomiting, diarrhea) [3] |
For a deeper understanding, here are the methodologies and contexts from the key studies and analyses cited above.
This direct comparative study is a primary source of efficacy data [7].
The superior clinical performance of cefetamet pivoxil can be explained by its pharmacological profile.
The following diagram illustrates the shared mechanism of action of these cephalosporins, which underpins their efficacy and bactericidal activity.
Table 1: Comparative In Vitro Activity (MIC₉₀) of Cefetamet Against Respiratory Pathogens [1] [2] [3]
| Pathogen | Cefetamet MIC₉₀ (mg/L) | Comparative Agents (MIC₉₀) | Key Findings |
|---|---|---|---|
| Haemophilus influenzae (including β-lactamase+) | ≤0.25 [1] | Information missing | 100% killed at ≤0.25 mg/L; stable against β-lactamases [1] |
| Streptococcus pyogenes | ≤0.5 [1] | Information missing | Highly active [1] |
| Streptococcus pneumoniae | ≤0.5 [1] | Information missing | Highly active [1] |
| Moraxella catarrhalis (including β-lactamase+) | 1.0 [1] | Information missing | 90% inhibited at 1 mg/L; stable against β-lactamases [1] |
| Klebsiella pneumoniae | 4.0 (92% inhibited) [1] | Information missing | Highly effective at breaking point (≤4 mg/L) [1] |
| Escherichia coli | 4.0 (94% inhibited) [1] | Information missing | Highly effective at breaking point (≤4 mg/L) [1] |
| Proteus vulgaris | Active [3] | Resistant to Cefaclor [3] | Active against cefaclor-resistant species [3] |
| Serratia marcescens | Active [3] | Resistant to Cefaclor [3] | Active against cefaclor-resistant species [3] |
Table 2: Spectrum of Activity and Stability [4] [3]
| Aspect | Summary for Cefetamet |
|---|---|
| Antibacterial Class | Third-generation cephalosporin [4] |
| Gram-positive Coverage | Active against streptococci (except enterococci); not active against staphylococci [4] [3] |
| Gram-negative Coverage | Excellent against Enterobacteriaceae, Neisseria spp., Haemophilus spp. [4] [3] |
| Stability to β-Lactamases | Enhanced stability compared to penicillins and earlier-gen cephalosporins; stable against TEM-1, SHV-1 [1] [3] |
| Resistant Organisms | Not active against Pseudomonas aeruginosa, Enterobacter cloacae (cephalosporinase-overproducing), staphylococci [3] |
The supporting data for cefetamet's profile comes from standard, rigorous in vitro methodologies.
1. Minimum Inhibitory Concentration (MIC) Determination
2. β-Lactamase Stability Hydrolysis Studies
3. Time-Kill Kinetics Analysis
The following workflow diagrams illustrate the logical sequence of these key experiments:
Cefetamet pivoxil is an orally absorbed prodrug that is rapidly hydrolyzed to active cefetamet in the intestinal wall and liver [4].
For researchers, the primary differentiators of cefetamet pivoxil are:
Cefetamet demonstrates a broad spectrum of activity against common pathogens, with its stability against beta-lactamases being a key advantage.
Spectrum of Activity and Minimum Inhibitory Concentration (MIC) Data The table below compiles quantitative MIC data from studies, showing the concentration required to inhibit bacterial growth [1].
| Bacterial Pathogen | Cefetamet MIC (mg/L) | Context & Comparative Efficacy |
|---|---|---|
| Haemophilus influenzae (including beta-lactamase+) | ≤ 0.25 [1] | 100% inhibition; superior to older oral beta-lactams [2] [1] |
| Streptococcus pyogenes | ≤ 0.5 [1] | Highly active [1] |
| Streptococcus pneumoniae | ≤ 0.5 [1] | Highly active [1] |
| Moraxella catarrhalis (including beta-lactamase+) | ≤ 1.0 [1] | 90% inhibition at 1 mg/L [1] |
| Escherichia coli | ≤ 4.0 (94% inhibition) [1] | Active against cefaclor-resistant species [2] |
| Klebsiella pneumoniae | ≤ 4.0 (92% inhibition) [1] | Active against cefaclor-resistant species [2] |
| Proteus vulgaris | Not provided (Active) [2] | Inhibits cefaclor-resistant species [2] |
| Serratia marcescens | Not provided (Active) [2] | Inhibits cefaclor-resistant species [2] |
Key Experimental Protocols for In Vitro Assessment
The in vitro findings are predictive of the drug's in vivo performance, demonstrated through pharmacokinetics and efficacy in animal models.
The diagram below illustrates the journey from oral administration to antibacterial action.
Cefetamet Pivoxil's profile is often compared to other oral antibiotics, particularly older cephalosporins.
| Antibiotic | Key Advantage of Cefetamet | Experimental Basis |
|---|---|---|
| Cefaclor | Superior activity against many Gram-negative pathogens [2] | Inhibits cefaclor-resistant species (e.g., P. vulgaris, S. marcescens) due to greater beta-lactamase stability [2]. |
| Amoxicillin / Amoxicillin-Clavulanic Acid | Enhanced stability against TEM-1 beta-lactamases [1] | More active in vitro against fresh respiratory isolates; stable against hydrolyzation by common beta-lactamases [1]. |
| Cephalexin | Broader spectrum and potency [2] | Part of a newer generation with improved activity against Gram-negative bacteria [2]. |
Cefetamet Pivoxil demonstrates a strong and predictable correlation between its in vitro antibacterial properties and its in vivo efficacy.
The following table summarizes the key pharmacokinetic changes and resulting dosage recommendations for Cefetamet Pivoxil based on creatinine clearance (CLcr). Data is derived from a 1989 study involving patients with varying degrees of renal impairment [1].
| Parameter | Healthy Subjects (CLcr >80 mL/min/1.73m²) | Mild Impairment (CLcr 40-80 mL/min/1.73m²) | Moderate Impairment (CLcr 10-39 mL/min/1.73m²) | Severe Impairment (CLcr <10 mL/min/1.73m²) |
|---|---|---|---|---|
| Elimination Half-Life (t₁/₂β) | 2.2 - 2.5 hours [1] [2] | Information not specific | Significantly prolonged | 29.1 ± 13.9 hours [1] |
| Total Body Clearance (CLs) | 1.77 ± 0.27 mL/min/kg [1] | Information not specific | Significantly decreased | 0.14 ± 0.04 mL/min/kg [1] |
| Renal Clearance (CLR) | 1.42 ± 0.25 mL/min/kg [1] | Information not specific | Significantly decreased | 0.04 ± 0.03 mL/min/kg [1] |
| Recommended Dosage | Standard dose (e.g., 500mg q12h) [2] | Half the normal dose, twice daily [1] | Half the normal dose, twice daily [1] | One-quarter normal daily dose, with a loading dose [1] |
Key Findings:
The primary data comes from a 1989 pharmacokinetic study titled "Pharmacokinetics of intravenous cefetamet and oral cefetamet pivoxil in patients with renal insufficiency" [1].
The diagram below illustrates the logical relationship and workflow between renal function, pharmacokinetic parameters, and clinical outcomes for Cefetamet.
The table below summarizes the key efficacy and safety outcomes from comparative clinical trials:
| Trial Description | Intervention & Dosage | Clinical Cure Rate | Overall Efficacy (Cure + Improvement) | Adverse Events |
|---|---|---|---|---|
| 74 children, observer-blind, randomized, 10-day treatment [1] [2] | Cefetamet Pivoxil: 10 mg/kg twice daily [1] | 31/36 (86%) [1] | 35/36 (97%) [1] | 3 patients (Diarrhoea most frequent) [1] |
| Cefaclor: 10 mg/kg twice daily [1] | 28/36 (78%) [1] | 32/36 (89%) [1] | 1 patient [1] | |
| 270 children, open, randomized, 7-day treatment [3] | Cefetamet Pivoxil: 10 mg/kg twice daily [3] | Information not in sources | 117/121 (97%) [3] | 11% (mainly gastrointestinal) [3] |
| Cefaclor: 13.5 mg/kg three times daily [3] | Information not in sources | 104/115 (90%) [3] | 15% [3] | |
| 40 children, randomized, 7-day treatment [4] | Cefetamet Pivoxil: 20 mg/kg twice daily [4] | 12/20 (60%) [4] | Information not in sources | No severe events [4] |
| Cefaclor: 20 mg/kg twice daily [4] | 10/20 (50%) [4] | 11/20 (55%) [4] | No severe events [4] |
For researchers, the methodology details of the key trials are as follows:
A separate pharmacokinetic study in healthy volunteers provided supporting data:
While the data above provides a direct comparison of these two antibiotics, it is important to view it in the context of current medical practice:
The following diagram illustrates the general flow of the clinical trials from which the comparative data was derived.